CGP-53153
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKOKTKJVMIR-WSBQPABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C#N)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of CGP-53153: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent, steroidal inhibitor of the enzyme 5-alpha-reductase.[1][2] Its mechanism of action centers on the competitive inhibition of this enzyme, which is critical in androgen metabolism.[2] This guide provides a detailed overview of the molecular action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: Inhibition of 5-Alpha-Reductase
The primary and well-documented mechanism of action of this compound is its potent and competitive inhibition of 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) (T) into the more potent androgen, 5-alpha-dihydrotestosterone (DHT).[2] By blocking this conversion, this compound effectively reduces the levels of DHT in target tissues. DHT is a key driver of prostate growth, and its reduction is a therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH).
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various preclinical models. The data below summarizes its efficacy both in vitro and in vivo, with comparisons to the reference compound, finasteride.
Table 1: In Vitro Inhibitory Potency of this compound against 5-Alpha-Reductase
| Compound | Tissue Source | IC50 (nM) |
| This compound | Rat Prostatic Tissue | 36[1][2] |
| This compound | Human Prostatic Tissue | 262[1] |
| Finasteride | Rat Prostatic Tissue | 11[2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Species | Model | Compound | Dose | Effect |
| Rat | T-propionate-induced prostate growth | This compound | 0.01 mg/kg (oral) | 25% reduction in prostate growth (ED25)[2] |
| Rat | T-propionate-induced prostate growth | Finasteride | 0.1 mg/kg (oral) | 25% reduction in prostate growth (ED25)[2] |
| Rat | Normal adult male | This compound | 3 mg/kg (oral, 14 days) | 31% reduction in prostate weight[2] |
| Rat | Normal adult male | This compound | 10 mg/kg (oral, 14 days) | 37% reduction in prostate weight[2] |
| Rat | Normal adult male | Finasteride | 10 mg/kg (oral, 14 days) | No significant reduction in prostate weight[2] |
| Dog | Normal aged male | This compound | 5 mg/kg (oral, 12 weeks) | >70% reduction in prostate volume[1] |
| Dog | Normal aged male | Finasteride | 5 mg/kg (oral, 12 weeks) | Equally potent to this compound in reducing prostate volume[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols derived from the cited literature for key experiments.
In Vitro 5-Alpha-Reductase Inhibition Assay (Rat Prostate Microsomes)
This protocol assesses the direct inhibitory effect of this compound on the 5-alpha-reductase enzyme.
-
Preparation of Microsomes:
-
Prostate tissue is excised from adult male rats.
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with sucrose).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a buffer and stored at -80°C.
-
-
Inhibition Assay:
-
The reaction mixture contains rat prostate microsomes, a buffered solution, a NADPH-generating system, and varying concentrations of the test inhibitor (this compound) or vehicle.
-
The reaction is initiated by the addition of the substrate, testosterone.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated, and the steroids are extracted.
-
The conversion of testosterone to dihydrotestosterone is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or radioimmunoassay.
-
The IC50 value is calculated by determining the concentration of this compound that causes a 50% inhibition of DHT formation.
-
In Vivo Prostate Growth Inhibition Assay (Juvenile Castrate Rat Model)
This model evaluates the in vivo potency of 5-alpha-reductase inhibitors by measuring their ability to block testosterone-induced prostate growth.
Caption: Workflow for in vivo prostate growth inhibition assay.
-
Animal Model: Juvenile male rats are castrated to remove endogenous androgen sources.
-
Treatment:
-
The animals are treated with a standard dose of testosterone propionate (B1217596) (e.g., 1 mg/kg, s.c.) to stimulate prostate growth.
-
Concurrently, different groups of rats are treated orally with various doses of this compound or a vehicle control for a period of 4 days.[2]
-
-
Endpoint Measurement:
-
At the end of the treatment period, the animals are euthanized.
-
The ventral prostate is excised and weighed.
-
-
Data Analysis:
-
The prostate weight in the this compound treated groups is compared to the testosterone-propionate-only control group.
-
The effective dose that causes a 25% reduction in prostate growth (ED25) is calculated.[2]
-
In Vivo Prostate Weight and Volume Reduction (Normal Adult Animals)
This protocol assesses the effect of this compound in animals with established prostates.
-
Animal Models:
-
Treatment:
-
Endpoint Measurement:
-
Rats: After 14 days, the animals are euthanized, and the prostate is excised and weighed.[2] Serum levels of testosterone and DHT may also be measured.[1]
-
Dogs: Prostate volume is monitored non-invasively using magnetic resonance imaging (MRI) at regular intervals before, during, and after the treatment period.[2]
-
-
Data Analysis:
-
The percentage reduction in prostate weight (rats) or volume (dogs) is calculated relative to the vehicle-treated control group.
-
Conclusion
This compound is a well-characterized competitive inhibitor of 5-alpha-reductase, demonstrating significant potency in both in vitro and in vivo models. Its mechanism of action, focused on the reduction of DHT, makes it a valuable tool for research into androgen-dependent pathologies. The provided quantitative data and experimental protocols offer a solid foundation for further investigation and development in this area.
References
CGP-53153: A Technical Guide to a Steroidal 5-Alpha Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53153 is a potent, steroidal inhibitor of the enzyme 5-alpha reductase, a critical component in androgen metabolism. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of androgen-related pathologies and the development of novel therapeutics.
Introduction
5-alpha reductase is a key enzyme in the androgen signaling pathway, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[2] Consequently, the inhibition of 5-alpha reductase has emerged as a primary therapeutic strategy for these conditions.[]
This compound, chemically known as N-(2-(cyano-2-propyl)-3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxamide), is a steroidal compound that has demonstrated significant inhibitory activity against 5-alpha reductase.[4] Its structural similarity to the natural substrate, testosterone, allows it to competitively bind to the active site of the enzyme, thereby blocking the production of DHT.[4][5] This guide will delve into the technical details of this compound's inhibitory profile and the methodologies used to assess its efficacy.
Mechanism of Action
This compound functions as a competitive inhibitor of 5-alpha reductase.[4] This mechanism involves the inhibitor molecule binding to the same active site on the enzyme as the natural substrate, testosterone.[5] By competing for this binding site, this compound effectively reduces the rate at which testosterone is converted to DHT.[4] The competitive nature of this inhibition means that the degree of DHT suppression is dependent on the relative concentrations of both the inhibitor and the substrate.[6]
The inhibition of 5-alpha reductase by this compound leads to a downstream reduction in DHT-mediated signaling. This includes a decrease in the activation of androgen receptors by DHT and a subsequent modulation of gene expression responsible for the growth and proliferation of androgen-sensitive tissues like the prostate gland.[1]
Figure 1: 5-alpha Reductase Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species | Tissue | IC50 (nM) | Reference Compound (Finasteride) IC50 (nM) |
| 5-alpha Reductase Inhibition | Rat | Prostatic Tissue | 36[4][7] | 11[4] |
| 5-alpha Reductase Inhibition | Human | Prostatic Tissue | 262[7] | - |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Study Type | Animal Model | Treatment | Dosage | Outcome |
| T-propionate-mediated Prostate Growth | Juvenile castrated male rats | Oral this compound | 0.01 mg/kg | 25% reduction in prostate growth (ED25)[4] |
| T-propionate-mediated Prostate Growth | Juvenile castrated male rats | Oral Finasteride | 0.1 mg/kg | 25% reduction in prostate growth (ED25)[4] |
| Prostate Weight Reduction | Normal adult male rats | Oral this compound (14 days) | 3 mg/kg | 31% reduction in prostate weight[4][7] |
| Prostate Weight Reduction | Normal adult male rats | Oral this compound (14 days) | 10 mg/kg | 37% reduction in prostate weight[4][7] |
| Prostate Weight Reduction | Normal adult male rats | Oral Finasteride (14 days) | 10 mg/kg | No significant reduction[4] |
Table 3: In Vivo Efficacy of this compound in a Dog Model
| Study Type | Animal Model | Treatment | Dosage | Duration | Outcome |
| Prostate Volume Reduction | Normal 6-9-year-old male dogs | Oral this compound | 5 mg/kg | 12 weeks | >70% reduction in prostate volume[7][8] |
| Prostate Volume Reduction | Normal 6-9-year-old male dogs | Oral Finasteride | 5 mg/kg | 12 weeks | >70% reduction in prostate volume[4] |
Experimental Protocols
Disclaimer: The full text of the primary study on this compound (Häusler et al., 1996) was not publicly available. The following protocols are detailed reconstructions based on the study's abstract and common methodologies for 5-alpha reductase inhibitor characterization from that period.
In Vitro 5-Alpha Reductase Inhibition Assay (Rat Prostatic Microsomes)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound on 5-alpha reductase from rat prostate tissue.
Figure 2: Workflow for the in vitro 5-alpha reductase inhibition assay.
Materials:
-
Adult male Sprague-Dawley rats
-
Homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Reaction buffer (e.g., modified phosphate (B84403) buffer, pH 6.5)
-
[1,2,6,7-³H]Testosterone (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Stopping solution (e.g., 1 N HCl or organic solvent)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Preparation of Rat Prostate Microsomes:
-
Euthanize adult male rats and immediately dissect the ventral prostate glands on ice.[9]
-
Homogenize the tissue in ice-cold homogenization buffer.[9]
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet nuclei and cell debris.[9]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.[9]
-
Discard the supernatant and resuspend the microsomal pellet in the reaction buffer. Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
-
-
Enzyme Inhibition Assay:
-
In a microcentrifuge tube, pre-incubate the rat prostate microsomal preparation with various concentrations of this compound or vehicle for a defined period (e.g., 15 minutes) at 37°C.[9]
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [³H]Testosterone, and the cofactor, NADPH.[9]
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution.
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Separate the substrate ([³H]Testosterone) from the product ([³H]Dihydrotestosterone) using TLC or HPLC.
-
Quantify the amount of radioactivity in the testosterone and DHT fractions using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of 5-alpha reductase activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Inhibition of Testosterone Propionate-Induced Prostate Growth
This protocol describes a standard in vivo model to assess the efficacy of 5-alpha reductase inhibitors in preventing androgen-stimulated prostate growth.[4]
Figure 3: Workflow for the in vivo testosterone propionate-induced prostate growth model.
Materials:
-
Juvenile male rats
-
Testosterone propionate (T-propionate)
-
This compound
-
Vehicle for oral administration
-
Surgical instruments for castration
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Surgically castrate juvenile male rats and allow for a recovery period.
-
Randomly assign the castrated rats to different treatment groups (e.g., vehicle control, T-propionate only, T-propionate + this compound at various doses).
-
-
Treatment:
-
Endpoint Measurement:
-
On the day after the final treatment, euthanize the animals.
-
Carefully dissect the ventral prostate glands and remove any adhering connective tissue.
-
Weigh the prostate glands to the nearest milligram.
-
-
Data Analysis:
-
Calculate the mean prostate weight for each treatment group.
-
Compare the prostate weights of the this compound treated groups to the T-propionate only group to determine the percentage of inhibition of prostate growth.
-
Calculate the ED25, the effective dose that causes a 25% reduction in T-propionate-mediated prostate growth.[4]
-
Conclusion
This compound is a potent, competitive inhibitor of 5-alpha reductase with demonstrated efficacy in both in vitro and in vivo models. Its ability to significantly reduce DHT levels and consequently inhibit androgen-driven prostate growth highlights its potential as a therapeutic agent for conditions such as benign prostatic hyperplasia. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel 5-alpha reductase inhibitors.
References
- 1. Role of 5 alpha-reductase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. CGP 53153: a new potent inhibitor of 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 6. labs.plb.ucdavis.edu [labs.plb.ucdavis.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to CGP-53153: A Potent 5α-Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more active androgen, 5α-dihydrotestosterone (DHT). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of its inhibitory activity are presented, along with a summary of its in vivo effects. Furthermore, the downstream signaling consequences of 5α-reductase inhibition are visualized, providing context for its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name N-(2-cyano-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, is a synthetic 4-azasteroid derivative.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-cyano-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide | [1] |
| Molecular Formula | C23H33N3O2 | [2][3] |
| Molecular Weight | 383.53 g/mol | [2][3] |
| CAS Number | 149281-19-6 | [2][3] |
| SMILES | C[C@@]1([C@H]2C(NC(C)(C)C#N)=O)--INVALID-LINK--([H])--INVALID-LINK--([H])[C@@]4(C=CC3=O)C">C@@([H])[C@]4([H])CC1 | [2][3] |
Mechanism of Action and Biological Activity
This compound functions as a competitive inhibitor of 5α-reductase.[1] This enzyme plays a crucial role in androgen signaling by converting testosterone into dihydrotestosterone (B1667394) (DHT), which is a more potent agonist of the androgen receptor (AR). By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in target tissues.
In Vitro Activity
The inhibitory potency of this compound has been determined using microsomal preparations from rat and human prostate tissue. The half-maximal inhibitory concentrations (IC50) are presented in the following table.
| Enzyme Source | IC50 (nM) | Reference |
| Rat Prostatic 5α-Reductase | 36 | [1][2] |
| Human Prostatic 5α-Reductase | 262 | [2] |
These in vitro studies demonstrate that this compound is a potent inhibitor of 5α-reductase, with a higher potency for the rat enzyme compared to the human enzyme.[2]
In Vivo Activity
The efficacy of this compound has been evaluated in animal models, demonstrating its ability to reduce the size of the prostate gland, a tissue highly dependent on androgen stimulation.
| Animal Model | Dosage | Effect | Reference |
| Juvenile Castrated Male Rats (Testosterone-Propionate Treated) | 0.01 mg/kg (oral) | 25% reduction in prostate growth (ED25) | [1] |
| Normal Adult Male Rats | 3 mg/kg and 10 mg/kg (oral, daily for 14 days) | 31% and 37% reduction in prostate weight, respectively | [1] |
| Normal 6-9-year-old Male Dogs | 5 mg/kg (oral, daily for 12 weeks) | Over 70% reduction in prostate volume | [2] |
These findings highlight the significant in vivo activity of this compound in reducing androgen-dependent tissue growth.
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of 5α-reductase, which directly impacts the androgen signaling pathway.
As depicted in Figure 1, testosterone enters the cell and is converted to DHT by 5α-reductase. DHT then binds to the androgen receptor (AR), causing the dissociation of heat shock proteins (HSPs). The AR-DHT complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes and subsequent cellular responses, such as prostate growth.[4][5] this compound inhibits the initial and critical step of this pathway, the conversion of testosterone to DHT.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay (Rat Prostate Microsomes)
This protocol outlines the methodology to determine the in vitro inhibitory activity of this compound on 5α-reductase from rat prostate tissue.
Materials:
-
Adult male Sprague-Dawley rats
-
Homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Reaction buffer (e.g., modified phosphate (B84403) buffer, pH 6.5)
-
Testosterone
-
NADPH
-
This compound
-
Stopping solution (e.g., 1 N HCl)
-
Method for quantification (e.g., Enzyme Immunoassay [EIA] kit for testosterone or LC-MS for DHT)
Procedure:
-
Preparation of Rat Prostate Microsomes:
-
Euthanize adult male rats and dissect the ventral prostates on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the reaction buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a reaction vessel, pre-incubate the rat prostate microsomes (e.g., 20 µg/ml) with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.[6]
-
Initiate the enzymatic reaction by adding testosterone (e.g., 0.9 µM) and NADPH.[6]
-
Incubate the reaction mixture for 30 minutes at 37°C.[6]
-
Terminate the reaction by adding a stopping solution.[6]
-
Quantify the amount of testosterone consumed or DHT produced using a validated method such as EIA or LC-MS.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
In Vivo Prostate Growth Inhibition Assay (Rat Model)
This protocol describes an in vivo model to assess the efficacy of this compound in inhibiting testosterone-induced prostate growth in castrated rats.[1]
Materials:
-
Juvenile male rats
-
Testosterone-propionate
-
This compound
-
Vehicle for oral administration
Procedure:
-
Castrate juvenile male rats and allow for a recovery period.
-
Administer a standard dose of testosterone-propionate (e.g., 1 mg/kg, s.c.) daily to stimulate prostate growth.[1]
-
Concurrently, administer various oral doses of this compound or vehicle control daily for 4 consecutive days.[1]
-
On the day after the final treatment, euthanize the animals.
-
Dissect the ventral prostate and record its wet weight.
-
Compare the mean prostate weights of the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
-
Calculate the dose required to produce a 25% inhibition of prostate growth (ED25).[1]
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of 4-aza-androstane derivatives is well-documented. These syntheses typically start from readily available steroid precursors. The formation of the A-ring lactam is a key step, often achieved through a multi-step process involving oxidation, amination, and cyclization. The C-17 carboxamide side chain can be introduced through various amidation reactions from a corresponding carboxylic acid or ester precursor.
Conclusion
This compound is a potent and selective inhibitor of 5α-reductase with demonstrated in vitro and in vivo efficacy. Its ability to reduce DHT levels and consequently inhibit androgen-dependent tissue growth makes it a valuable tool for research into the role of androgens in various physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further investigation and development of this and similar compounds.
References
CGP-53153: A Technical Guide for Benign Prostatic Hyperplasia Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benign Prostatic Hyperplasia (BPH) is a widespread condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to significant lower urinary tract symptoms (LUTS). The pathophysiology of BPH is complex, with androgen signaling playing a crucial role. The conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase is a key driver of prostate growth. Consequently, inhibition of 5α-reductase presents a primary therapeutic strategy for managing BPH.
This technical guide focuses on CGP-53153, a steroidal inhibitor of 5α-reductase. It provides an in-depth overview of its mechanism of action, preclinical efficacy, and detailed experimental protocols for its investigation in the context of BPH research. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for BPH.
Mechanism of Action of this compound
This compound is a competitive inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to DHT. By blocking this conversion, this compound effectively reduces the intraprostatic levels of DHT, a key androgen implicated in the proliferation of both epithelial and stromal cells of the prostate. This reduction in DHT levels leads to a decrease in androgen receptor (AR) activation within prostate cells, thereby mitigating the downstream signaling events that promote cell growth and survival, ultimately leading to a reduction in prostate volume.
Signaling Pathway of 5α-Reductase Inhibition in BPH
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in preclinical models.
Table 1: In Vitro 5α-Reductase Inhibitory Activity
| Compound | Tissue Source | IC50 (nM) |
| This compound | Rat Prostatic Tissue | 36 |
| This compound | Human Prostatic Tissue | 262 |
Table 2: In Vivo Efficacy of this compound in Rat Models of BPH
| Treatment Group | Dose (mg/kg, p.o.) | Prostate Weight Reduction (%) |
| This compound | 3 | 31 |
| This compound | 10 | 37 |
Table 3: Comparative Efficacy of this compound and Finasteride in Rats
| Compound | ED25 for Inhibition of T-propionate-mediated Prostate Growth (mg/kg, p.o.) |
| This compound | 0.01 |
| Finasteride | 0.1 |
ED25: Effective dose causing 25% inhibition.
Table 4: Effects of 5α-Reductase Inhibition on Serum Androgen Levels in Rats (Representative Data)
| Treatment Group | Serum Testosterone (ng/mL) | Serum DHT (ng/mL) |
| Control | ~2.5 | ~0.5 |
| 5α-Reductase Inhibitor | ~4.5 (Increased) | ~0.1 (Decreased) |
Note: Specific quantitative data for the effect of this compound on serum androgen levels were not available in the reviewed literature. The data presented are representative of the effects of potent 5α-reductase inhibitors in rat models and demonstrate the expected physiological response to enzyme inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound for BPH research.
In Vitro 5α-Reductase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against 5α-reductase from rat prostate microsomes.
4.1.1. Preparation of Rat Prostate Microsomes
-
Euthanize adult male rats and dissect the ventral prostates on ice.
-
Mince the tissue and homogenize in ice-cold buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer for the enzyme assay and determine the protein concentration.
4.1.2. Enzymatic Assay
-
In a microcentrifuge tube, pre-incubate the rat prostate microsomal preparation (e.g., 20 µg/mL) with various concentrations of this compound or vehicle control in a reaction buffer (e.g., modified phosphate (B84403) buffer, pH 6.5) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding testosterone (substrate, e.g., final concentration of 0.9 µM) and NADPH (cofactor).
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution (e.g., 1 N HCl).
-
Quantify the amount of DHT produced or the remaining testosterone using a validated analytical method, such as a competitive Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
In Vivo Efficacy Study in a Rat Model of BPH
This protocol outlines an in vivo study to assess the efficacy of this compound in reducing prostate weight in rats.
4.2.1. Animal Model and Dosing
-
Use adult male rats (e.g., Sprague-Dawley, 160-180 g).
-
Administer this compound orally once daily for 14 consecutive days at various doses (e.g., 1, 3, and 10 mg/kg). A vehicle control group and a positive control group (e.g., finasteride) should be included.
4.2.2. Endpoint Measurements
-
On the final day of treatment, euthanize the animals.
-
Collect trunk blood for the determination of serum levels of testosterone, DHT, and luteinizing hormone (LH) using validated immunoassays.
-
Dissect and weigh the ventral prostate and seminal vesicles.
4.2.3. Data Analysis
-
Compare the mean prostate and seminal vesicle weights between the treatment groups and the vehicle control group.
-
Analyze the serum hormone levels to confirm the mechanism of action.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Conclusion
This compound is a potent, steroidal inhibitor of 5α-reductase with demonstrated efficacy in preclinical models of benign prostatic hyperplasia. Its ability to effectively reduce prostate size highlights its potential as a therapeutic agent for BPH. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other 5α-reductase inhibitors. The detailed methodologies and structured data are intended to facilitate the design and execution of robust preclinical studies, ultimately contributing to the advancement of new treatments for BPH.
In Vitro Analysis of CGP-53153: A Technical Guide to Dihydrotestosterone (DHT) Level Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of in vitro methodologies for studying the effects of CGP-53153 on dihydrotestosterone (B1667394) (DHT) levels. This compound is a potent steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more biologically active androgen, DHT.[1][2] Understanding the in vitro characteristics of this inhibition is crucial for preclinical drug development and mechanistic studies. This document outlines detailed experimental protocols for both enzyme-based and cell-based assays, methods for the quantification of DHT, and presents key quantitative data in a structured format. Additionally, signaling pathways and experimental workflows are visualized to enhance comprehension.
Introduction to this compound and its Mechanism of Action
This compound, chemically known as N-(2-(cyano-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide), is a competitive inhibitor of 5α-reductase.[1] This enzyme plays a critical role in androgen physiology by converting testosterone into DHT. DHT has a higher affinity for the androgen receptor (AR) and is a key mediator in the development and progression of androgen-dependent conditions.[3] The inhibition of 5α-reductase by compounds like this compound effectively reduces DHT levels, thereby mitigating its downstream effects. In vitro studies are fundamental to characterizing the potency and specificity of such inhibitors.
Quantitative Data: In Vitro Inhibition of 5α-Reductase by this compound
The inhibitory activity of this compound on 5α-reductase has been quantified in vitro, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Enzyme Source | Compound | IC50 (nM) | Reference |
| Rat Prostatic Microsomes | This compound | 36 | [1][2] |
| Rat Prostatic Microsomes | Finasteride | 11 | [1] |
| Human Prostatic Tissue | This compound | 262 | [2] |
Experimental Protocols
Microsomal 5α-Reductase Inhibition Assay
This assay directly measures the enzymatic activity of 5α-reductase in a subcellular fraction and the inhibitory effect of test compounds.
3.1.1. Preparation of Rat Prostate Microsomes
-
Euthanize male Wistar rats (8-12 weeks old) and dissect the ventral prostates on ice.[4][5]
-
Mince the tissue finely and homogenize in an ice-cold buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4) with a Dounce or Potter-Elvehjem homogenizer.[5]
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.[5]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.[5]
-
Discard the supernatant (cytosolic fraction) and resuspend the microsomal pellet in the desired assay buffer.
-
Determine the protein concentration of the microsomal suspension using a standard method like the BCA assay.
3.1.2. 5α-Reductase Activity Assay
-
In a microcentrifuge tube, pre-incubate the rat prostate microsomal preparation (e.g., 20 µg/mL) with varying concentrations of this compound or vehicle control in a suitable buffer (e.g., modified phosphate (B84403) buffer, pH 6.5) for 15 minutes at 37°C.[5][6]
-
Initiate the enzymatic reaction by adding the substrate, testosterone (e.g., final concentration of 0.9 µM), and the cofactor, NADPH.[5]
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[5][6]
-
Terminate the reaction by adding a stopping solution, such as 1 N HCl.[6]
-
Quantify the amount of DHT produced or the remaining testosterone using one of the methods described in Section 4.
Cell-Based Assay for DHT Production
This assay evaluates the effect of this compound on DHT production in a more physiologically relevant cellular context. Prostate cancer cell lines such as DU145 are suitable for this purpose as they express 5α-reductase.[1]
3.2.1. Cell Culture and Treatment
-
Culture DU145 cells in an appropriate medium (e.g., RPMI) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells (e.g., 1 x 10^4 cells per well) in a 96-well plate and incubate for 24 hours to allow for attachment.[1]
-
Replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., 0.2% DMSO).
-
Add testosterone (e.g., 100-200 ng/mL) to the wells to serve as the substrate for DHT production.[1]
-
Incubate the cells for a specified period, for example, 48 hours.[1]
-
Collect the cell culture medium for DHT quantification.
DHT Quantification Methodologies
Accurate quantification of DHT is critical for assessing the inhibitory effect of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying steroids.
4.1.1. Sample Preparation
-
To a 200 µL aliquot of cell culture medium or plasma, add an internal standard (e.g., ¹³C₃-DHT).[7]
-
Perform protein precipitation by adding a solution of zinc sulfate (B86663) in methanol (B129727), followed by centrifugation to pellet the proteins.[7]
-
The supernatant can be directly injected, or further purified using online or offline solid-phase extraction (SPE).
4.1.2. LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[7] Employ a gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHT and its internal standard.
Radioimmunoassay (RIA)
RIA is a traditional and sensitive method for hormone quantification.
-
Sample Preparation: Extract DHT from the sample using an organic solvent like a mixture of hexane (B92381) and ethanol. To improve specificity, an oxidation step with potassium permanganate (B83412) can be included to remove testosterone, which may cross-react with the DHT antibody.[8]
-
Assay Procedure:
-
Incubate the extracted sample with a specific anti-DHT antibody and a known amount of radiolabeled DHT (e.g., ¹²⁵I-DHT).
-
Competition occurs between the unlabeled DHT in the sample and the radiolabeled DHT for binding to the antibody.
-
Separate the antibody-bound and free DHT using a precipitating reagent (second antibody).
-
Measure the radioactivity of the bound fraction. The amount of radioactivity is inversely proportional to the concentration of DHT in the sample.
-
Visualizations
Signaling Pathway
Caption: Androgen signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Microsomal Assay
Caption: Workflow for the in vitro 5α-reductase inhibition assay using rat prostate microsomes.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the cell-based assay to measure the effect of this compound on DHT production.
References
- 1. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of plasma dihydrotestosterone in normal and hypogonodal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. waters.com [waters.com]
- 8. sceti.co.jp [sceti.co.jp]
The Early Discovery and Characterization of CGP-53153: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
This technical guide provides a comprehensive overview of the early research and discovery of CGP-53153, a potent steroidal inhibitor of the enzyme 5α-reductase. This compound, chemically identified as N-(2-cyano-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, emerged from early drug discovery programs as a promising agent for conditions associated with high levels of dihydrotestosterone (B1667394) (DHT). This document collates available data on its mechanism of action, inhibitory potency, and preclinical efficacy. It includes quantitative data from initial studies, outlines plausible experimental protocols based on contemporary methodologies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The enzyme 5α-reductase plays a crucial role in androgen metabolism by catalyzing the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer. The development of 5α-reductase inhibitors has been a significant therapeutic strategy for these conditions. This compound was identified as a competitive inhibitor of this enzyme, demonstrating significant potency in both in vitro and in vivo models.
Mechanism of Action
This compound functions as a competitive inhibitor of 5α-reductase. This mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the binding and subsequent conversion of the natural substrate, testosterone. The reduction in DHT synthesis is the primary pharmacological effect of this compound.
Signaling Pathway
The following diagram illustrates the 5α-reductase signaling pathway and the point of inhibition by this compound.
The Indirect Modulation of Androgen-Dependent Pathways by CGP-53153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). While not a direct androgen receptor (AR) antagonist, this compound plays a significant role in modulating androgen-dependent pathways by reducing the intracellular concentration of the primary AR ligand, DHT. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for assessing its impact on androgen signaling, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Androgen Receptor Signaling Axis
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the growth of the prostate gland. The signaling cascade is initiated by the binding of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.
The enzyme 5α-reductase is a critical control point in this pathway as it catalyzes the conversion of testosterone to DHT. DHT binds to the AR with a higher affinity and activates it more potently than testosterone, making 5α-reductase a key therapeutic target for diseases characterized by excessive androgen signaling, such as benign prostatic hyperplasia (BPH) and prostate cancer.
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of 5α-reductase. By blocking this enzyme, this compound effectively reduces the synthesis of DHT from testosterone. This leads to a decrease in the intracellular concentration of the most potent AR agonist, thereby attenuating the activation of the androgen receptor and the subsequent transcription of androgen-dependent genes. It is crucial to note that this compound does not directly interact with the androgen receptor and exhibits no direct anti-androgenic activity. Its effects on androgen-dependent pathways are exclusively mediated through the inhibition of 5α-reductase.
Figure 1: Mechanism of this compound in the Androgen Signaling Pathway.
Quantitative Data
The efficacy of this compound and other 5α-reductase inhibitors in modulating androgen-dependent pathways has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | Rat 5α-reductase | Prostatic microsomes | 36 | [1] |
| Finasteride | Rat 5α-reductase | Prostatic microsomes | 11 | [1] |
Table 2: In Vivo Effects of this compound on Prostate Weight in Rats
| Treatment (Oral Dose) | Duration | Model | Prostate Weight Reduction (%) | Reference |
| This compound (0.01 mg/kg) | 4 days | Castrated, T-propionate-stimulated | ~25 (ED25) | [1] |
| Finasteride (0.1 mg/kg) | 4 days | Castrated, T-propionate-stimulated | ~25 (ED25) | [1] |
| This compound (3 mg/kg) | 14 days | Normal adult male rats | 31 | [1] |
| This compound (10 mg/kg) | 14 days | Normal adult male rats | 37 | [1] |
Table 3: Effects of 5α-Reductase Inhibitors on DHT and PSA Levels
| Compound (Dose) | Duration | Parameter Measured | Reduction (%) | Reference |
| Finasteride (5 mg/day) | 1 year | Serum DHT | ~70 | [2] |
| Dutasteride (0.5 mg/day) | 1 year | Serum DHT | ~94 | [2] |
| Finasteride | 6 months | Serum PSA | ~50 | [3] |
| Dutasteride | 6 months | Serum PSA | ~50 | [3] |
Experimental Protocols
To assess the role of compounds like this compound in androgen-dependent pathways, a series of well-established in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments.
5α-Reductase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting the 5α-reductase enzyme.
Methodology:
-
Preparation of Microsomes: Prostates from adult male rats are homogenized in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail. The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction, which is rich in 5α-reductase.
-
Enzyme Reaction: The microsomal preparation is incubated with radiolabeled testosterone (e.g., [³H]-testosterone) in the presence of a NADPH-generating system (as NADPH is a required cofactor for the enzyme) and varying concentrations of the test compound (e.g., this compound).
-
Extraction and Separation: After the incubation period, the reaction is stopped, and the steroids are extracted using an organic solvent (e.g., ethyl acetate). The extracted steroids (testosterone and its metabolites, including DHT) are then separated using thin-layer chromatography (TLC).
-
Quantification: The areas on the TLC plate corresponding to testosterone and DHT are scraped, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of testosterone converted to DHT is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Androgen Receptor Luciferase Reporter Assay
Objective: To functionally assess the ability of a test compound to modulate AR-mediated gene transcription.
Figure 2: AR Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture and Transfection: A suitable cell line expressing the androgen receptor (e.g., human prostate cancer cell line LNCaP) is cultured in appropriate media. The cells are then transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs). A co-transfection with a plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is often included for normalization of transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with a standard androgen (e.g., testosterone or DHT) to induce AR-mediated transcription, in the presence or absence of various concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the activity of both luciferases (firefly and Renilla) is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The effect of the test compound on androgen-induced luciferase expression is then calculated. For inhibitors, the data is plotted as a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for AR-Coactivator Interaction
Objective: To investigate whether a test compound affects the interaction between the androgen receptor and its coactivators.
Methodology:
-
Cell Treatment and Lysis: Cells expressing the androgen receptor are treated with an androgen (e.g., DHT) with or without the test compound. The cells are then lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the androgen receptor. The antibody-AR complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against a known AR coactivator (e.g., SRC-1) and the androgen receptor itself to detect their presence in the immunoprecipitated complex.
-
Analysis: The amount of coactivator that is co-immunoprecipitated with the AR is compared between the different treatment conditions to determine if the test compound modulates this interaction.
Conclusion
This compound is a potent inhibitor of 5α-reductase that indirectly modulates androgen-dependent pathways by reducing the synthesis of dihydrotestosterone. This mode of action, distinct from direct androgen receptor antagonists, offers a valuable therapeutic strategy for managing androgen-driven pathologies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of 5α-reductase inhibitors and the characterization of their downstream effects on androgen receptor signaling. A thorough understanding of these methodologies is essential for researchers and drug development professionals working to advance novel therapies targeting the androgen signaling axis.
References
- 1. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
Preclinical Efficacy of CGP-53153: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By blocking this conversion, this compound effectively reduces DHT levels, which plays a crucial role in the pathophysiology of androgen-dependent conditions such as benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the preclinical data on the efficacy of this compound, including detailed experimental protocols and a summary of quantitative findings.
Core Efficacy Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potent inhibitory activity on 5α-reductase and its physiological effects on androgen-sensitive tissues.
Table 1: In Vitro 5α-Reductase Inhibition
| Tissue Source | IC₅₀ (nM) | Comparator: Finasteride IC₅₀ (nM) |
| Rat Prostatic Microsomes | 36[1] | 11[1] |
| Human Prostatic Tissue | 262[2] | Not Reported |
Table 2: In Vivo Efficacy in Rat Models
| Model | Treatment | Dose (mg/kg, oral) | Outcome |
| Juvenile Castrated, Testosterone-Propionate Treated | This compound | 0.01[1] | 25% reduction in prostate growth (ED₂₅)[1] |
| Juvenile Castrated, Testosterone-Propionate Treated | Finasteride | 0.1[1] | 25% reduction in prostate growth (ED₂₅)[1] |
| Normal Adult Male | This compound | 3 | 31% reduction in prostate weight[1] |
| Normal Adult Male | This compound | 10 | 37% reduction in prostate weight[1] |
| Normal Adult Male | Finasteride | 10 | No significant reduction in prostate weight[1] |
Table 3: In Vivo Efficacy in a Dog Model
| Model | Treatment | Dose (mg/kg, oral) | Duration | Outcome |
| Normal 6-9 year old males | This compound | 5 | 12 weeks | >70% reduction in prostate volume[2] |
| Normal 6-9 year old males | Finasteride | 5 | 12 weeks | Equivalent reduction in prostate volume to this compound[1] |
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of the 5α-reductase enzyme. This enzyme is a key component of the androgen signaling pathway. The following diagram illustrates this pathway and the point of intervention for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments that have been conducted to evaluate the efficacy of this compound.
In Vitro 5α-Reductase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the 5α-reductase enzyme activity (IC₅₀).
Methodology:
-
Enzyme Preparation:
-
Prostate tissue from male Sprague-Dawley rats or human subjects is excised and minced.
-
The tissue is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction, which contains the 5α-reductase enzyme.
-
The microsomal pellet is resuspended in a buffer and protein concentration is determined.
-
-
Inhibition Assay:
-
The enzyme preparation is pre-incubated with varying concentrations of this compound for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, [1,2,6,7-³H]testosterone.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of [³H]dihydrotestosterone (DHT) formed is quantified, typically by high-performance liquid chromatography (HPLC) with radiometric detection or by liquid chromatography-mass spectrometry (LC-MS).
-
The concentration of this compound that causes 50% inhibition of DHT formation (IC₅₀) is calculated.
-
In Vivo Efficacy Study in a Rat Model of BPH
This study evaluates the ability of orally administered this compound to inhibit prostate growth in a testosterone-stimulated rat model.
Methodology:
-
Animal Model:
-
Juvenile male rats are castrated to remove endogenous androgen production.
-
Prostate growth is then stimulated by daily subcutaneous injections of testosterone propionate.
-
-
Dosing and Administration:
-
Animals are randomly assigned to treatment groups.
-
This compound or a comparator compound (e.g., finasteride) is administered orally once daily for a period of 4 to 14 days. A vehicle control group and a testosterone-propionate only group are included.
-
-
Endpoint Measurement:
-
At the end of the treatment period, the animals are euthanized.
-
The ventral prostates are carefully dissected and weighed.
-
-
Data Analysis:
-
The mean prostate weight of each treatment group is compared to the testosterone-propionate only control group to determine the percentage of growth inhibition.
-
The dose of this compound that causes a 25% reduction in prostate growth (ED₂₅) is calculated.
-
In Vivo Efficacy Study in a Dog Model
This study assesses the effect of long-term oral administration of this compound on prostate volume in intact, aged male dogs, which naturally develop BPH.
Methodology:
-
Animal Model:
-
Normal, intact male dogs aged 6-9 years are used as they represent a spontaneous model of BPH.
-
-
Dosing and Administration:
-
This compound is administered orally once daily for 12 weeks.
-
-
Endpoint Measurement:
-
Prostate volume is monitored non-invasively using magnetic resonance imaging (MRI) at regular intervals (e.g., every 2 weeks) before, during, and after the treatment period.
-
-
Data Analysis:
-
The change in prostate volume from baseline is calculated for each animal over the course of the study.
-
The mean reduction in prostate volume for the treatment group is determined.
-
Conclusion
The preclinical data for this compound robustly demonstrates its potent and efficacious inhibition of 5α-reductase. The compound has shown significant activity both in vitro and in multiple in vivo models, leading to substantial reductions in the size of the prostate gland. These findings strongly support the potential of this compound as a therapeutic agent for the treatment of benign prostatic hyperplasia and other androgen-dependent conditions. The detailed protocols provided herein offer a foundation for the replication and further investigation of the preclinical efficacy of this compound.
References
An In-depth Technical Guide to the Pharmacology of CGP-53153
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. By inhibiting 5α-reductase, this compound effectively reduces DHT levels, leading to a significant decrease in the size of the prostate in animal models. This document summarizes the key quantitative data, outlines detailed experimental protocols, and provides visualizations of the relevant biological pathways and experimental workflows to serve as a technical resource for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound functions as a competitive inhibitor of 5α-reductase.[1] This enzyme is a critical component of the androgen signaling pathway, responsible for the conversion of testosterone into dihydrotestosterone (DHT). DHT is a more potent androgen than testosterone and plays a crucial role in the development and growth of the prostate gland. By blocking the action of 5α-reductase, this compound reduces the levels of DHT, thereby mitigating its effects on androgen-sensitive tissues. The primary publication on this compound indicates that it does not exhibit direct anti-androgenic effects, meaning it does not block the androgen receptor itself.[1]
Quantitative Pharmacological Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in several studies. The available data is summarized in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against 5α-Reductase
| Species | Tissue | IC50 (nM) | Comparator (Finasteride) IC50 (nM) |
| Rat | Prostatic Microsomes | 36 | 11 |
| Human | Prostatic Tissue | 262 | Not Reported in direct comparison |
Data sourced from Häusler A, et al. J Steroid Biochem Mol Biol. 1996.[1]
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Details | Effect | Comparator (Finasteride) |
| Juvenile Castrate Male Rats | 0.01 mg/kg, p.o. for 4 days with Testosterone-propionate | ~25% reduction in prostate growth (ED25) | 0.1 mg/kg for similar effect |
| Normal Adult Male Rats | 3 mg/kg, p.o. daily for 14 days | 31% reduction in prostate weight | 10 mg/kg showed no significant reduction |
| Normal Adult Male Rats | 10 mg/kg, p.o. daily for 14 days | 37% reduction in prostate weight | 10 mg/kg showed no significant reduction |
| Normal 6-9-year-old Male Dogs | 5 mg/kg, p.o. daily for 12 weeks | >70% reduction in prostate volume | Equally potent |
Data sourced from Häusler A, et al. J Steroid Biochem Mol Biol. 1996.[1]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the androgen signaling pathway affected by this compound and a typical experimental workflow for evaluating 5α-reductase inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 5α-reductase inhibitors like this compound.
In Vitro 5α-Reductase Inhibition Assay
This protocol is adapted from general methods for assessing 5α-reductase activity in prostatic microsomes.
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound on 5α-reductase.
-
Materials:
-
Rat or human prostate tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail
-
NADPH
-
[3H]-Testosterone or unlabeled testosterone
-
This compound
-
Scintillation fluid (if using radiolabel)
-
HPLC or EIA kit for DHT quantification
-
-
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen prostate tissue in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a reaction tube, combine the microsomal preparation, NADPH, and varying concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, testosterone (radiolabeled or unlabeled).
-
Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
-
Quantification of DHT:
-
Extract the steroids from the reaction mixture.
-
Separate and quantify the amount of DHT produced using High-Performance Liquid Chromatography (HPLC) with UV detection or a specific Enzyme Immunoassay (EIA) kit. If using a radiolabeled substrate, scintillation counting of the separated DHT fraction can be performed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5α-reductase activity at each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
In Vivo Model of Testosterone-Propionate-Induced Prostate Growth
This protocol is based on the model used to assess the in vivo potency of 5α-reductase inhibitors.
-
Objective: To evaluate the in vivo efficacy of this compound in reducing testosterone-induced prostate growth.
-
Animals: Juvenile castrated male rats.
-
Materials:
-
This compound
-
Testosterone propionate (B1217596)
-
Vehicle for oral administration (e.g., corn oil)
-
Vehicle for subcutaneous injection (e.g., sesame oil)
-
-
Procedure:
-
Animal Preparation:
-
Surgically castrate juvenile male rats and allow them to recover.
-
-
Dosing:
-
Administer testosterone propionate subcutaneously daily at a dose known to stimulate prostate growth (e.g., 1 mg/kg).
-
Concurrently, administer this compound or vehicle orally at various doses for a set period (e.g., 4 days).
-
-
Endpoint Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect and weigh the ventral prostate gland.
-
-
Data Analysis:
-
Compare the prostate weights of the this compound-treated groups to the vehicle-treated control group (receiving testosterone propionate only).
-
Calculate the dose of this compound that causes a 25% reduction in prostate growth (ED25).
-
-
Selectivity and Off-Target Profile
The primary publication on this compound states that the compound did not show any significant anti-androgenic effects in an in vivo assay.[1] In this study, juvenile castrate male rats were treated with DHT-propionate to stimulate prostate growth, and co-administration of this compound at a high dose (10 mg/kg) did not inhibit this DHT-mediated growth.[1] This suggests that this compound does not act as an androgen receptor antagonist. However, a comprehensive selectivity profile of this compound against a broader panel of steroid receptors (e.g., estrogen, progesterone, glucocorticoid receptors) and other enzymes has not been reported in the publicly available literature. Such studies would be crucial for a complete understanding of its pharmacological specificity.
Conclusion
This compound is a potent inhibitor of 5α-reductase with demonstrated efficacy in reducing prostate size in preclinical models. Its mechanism of action is well-defined, and the quantitative data from in vitro and in vivo studies support its potential as a modulator of the androgen signaling pathway. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel 5α-reductase inhibitors. Further research into its selectivity profile and downstream effects on gene expression would provide a more complete pharmacological understanding of this compound.
References
The Impact of 5-Alpha Reductase Inhibition by CGP-53153 on Prostate Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: 5-Alpha Reductase Inhibition
CGP-53153 is a potent inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT).[1][2] By blocking this conversion, this compound effectively reduces the levels of DHT within prostatic tissue, thereby diminishing the androgenic stimulation that drives prostate cell growth.
Quantitative Data on this compound Activity
Quantitative analysis of this compound's inhibitory effects has been primarily conducted on prostatic tissues. The following table summarizes the key in-vitro efficacy data for this compound.
| Parameter | Species | Tissue | Value | Reference |
| IC50 | Rat | Prostatic Microsomes | 36 nM | [2] |
| IC50 | Human | Prostatic Tissue | 262 nM | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
In-vivo studies in animal models have demonstrated the potent anti-proliferative effects of this compound on prostate tissue.
| Animal Model | Treatment | Dosage | Effect | Reference |
| Juvenile castrated male rats | T-propionate + this compound (oral) | 0.01 mg/kg | ~25% reduction in prostate growth (ED25) | [2] |
| Normal adult male rats | This compound (oral, 14 days) | 3 mg/kg | 31% reduction in prostate weight | [2] |
| Normal adult male rats | This compound (oral, 14 days) | 10 mg/kg | 37% reduction in prostate weight | [2] |
| Normal 6-9-year-old male dogs | This compound (oral, 12 weeks) | 5 mg/kg | >70% reduction in prostate volume | [2] |
ED25: The dose that is effective in producing a 25% reduction in a specific endpoint.
Analogous Effects of 5-Alpha Reductase Inhibitors on Prostate Cancer Cell Lines
Due to the absence of specific data for this compound, the following sections will discuss the effects of other well-characterized 5-alpha reductase inhibitors, finasteride (B1672673) and dutasteride (B1684494), on common prostate cancer cell lines. This information serves as a proxy to hypothesize the potential impact of this compound.
Effects on LNCaP (Androgen-Sensitive) Cells
Studies have shown that 5-alpha reductase inhibitors can directly impact the proliferation of the androgen-sensitive LNCaP cell line.
| Compound | Cell Line | Effect | Reference |
| Finasteride | LNCaP | Dose-dependent inhibition of cell proliferation | [1] |
| Dutasteride | LNCaP | Reduction in cell viability and proliferation | [3][4] |
Effects on PC-3 and DU-145 (Androgen-Independent) Cells
The effects of 5-alpha reductase inhibitors on androgen-independent prostate cancer cell lines are more varied.
| Compound | Cell Line | Effect | Reference |
| Dutasteride | DU-145 | Reduction in cell viability and proliferation | [3] |
| Finasteride | PC-3 | No significant effect on cell growth | [5] |
| Finasteride | DU-145 | No significant effect on cell growth | |
| Dutasteride | PC-3 | Significant inhibition of cell growth | [6] |
These findings suggest that the anti-proliferative effects of 5-alpha reductase inhibitors may be cell-line specific and not solely dependent on the androgen receptor status.
Signaling Pathways
The primary signaling pathway affected by this compound is the Androgen Receptor (AR) signaling pathway. By reducing DHT levels, this compound indirectly curtails the transcriptional activity of the AR, which is a key driver of prostate cancer cell proliferation and survival.
Furthermore, there is evidence of crosstalk between the AR signaling pathway and other critical pathways in prostate cancer, such as the PI3K/Akt pathway. Inhibition of the AR axis can, in some contexts, lead to the activation of the PI3K/Akt pathway as a compensatory survival mechanism. While not directly studied for this compound, this interplay is an important consideration in the development of 5-alpha reductase inhibitors.
Visualizing the Signaling Pathway
Caption: Simplified Androgen Receptor Signaling Pathway.
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay
Objective: To determine the in-vitro inhibitory activity of this compound on 5-alpha reductase.
Materials:
-
Rat or human prostatic tissue microsomes
-
[1,2-³H]Testosterone
-
NADPH
-
This compound (or other inhibitors) at various concentrations
-
Buffer solution (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Scintillation fluid and counter
Procedure:
-
Prepare prostatic microsomes from homogenized tissue by differential centrifugation.
-
Pre-incubate the microsomal preparation with varying concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding [1,2-³H]Testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Extract the steroids from the reaction mixture.
-
Separate the radiolabeled testosterone from its metabolites (including DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of converted [³H]DHT using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: In Vitro 5AR Inhibition Assay Workflow.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the proliferation of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (e.g., this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: MTT Cell Proliferation Assay Workflow.
Conclusion
This compound is a potent inhibitor of 5-alpha reductase with demonstrated efficacy in reducing prostate size in preclinical models. While direct evidence of its effect on the proliferation of human prostate cancer cell lines is currently lacking, data from analogous 5-alpha reductase inhibitors like finasteride and dutasteride suggest a potential for anti-proliferative activity, particularly in androgen-sensitive cell lines like LNCaP. The variable effects observed in androgen-independent cell lines highlight the complexity of prostate cancer biology and the need for further investigation into the specific mechanisms of action of this compound in these contexts. The detailed protocols provided herein offer a framework for future studies to elucidate the precise impact of this compound on prostate cancer cell proliferation and its underlying signaling pathways. Such research is crucial for the continued development of targeted therapies for prostate cancer.
References
- 1. Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of 5 alpha-reductase inhibitors in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dutasteride on the expression of genes related to androgen metabolism and related pathway in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Finasteride Increases the Expression of Hemoxygenase-1 (HO-1) and NF-E2-Related Factor-2 (Nrf2) Proteins in PC-3 Cells: Implication of Finasteride-Mediated High-Grade Prostate Tumor Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ispub.com [ispub.com]
Methodological & Application
Application Notes and Protocols: CGP-53153 In Vitro 5-Alpha Reductase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro 5-alpha reductase inhibition assay using CGP-53153 as a test compound. This document outlines the necessary reagents, equipment, and step-by-step procedures for determining the inhibitory potential of compounds on 5-alpha reductase activity.
Introduction
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer. Consequently, inhibitors of 5-alpha reductase are valuable therapeutic agents.
This compound is a steroidal inhibitor of 5-alpha reductase.[1][] This document describes a robust in vitro assay to quantify the inhibitory activity of this compound and other potential inhibitors.
Quantitative Data Summary
The inhibitory potency of this compound against 5-alpha reductase has been determined in different tissue types. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Tissue Source | IC50 (nM) |
| This compound | Rat Prostatic Tissue | 36 |
| This compound | Human Prostatic Tissue | 262 |
This data is provided for reference and may vary based on experimental conditions.[1]
Experimental Protocol: In Vitro 5-Alpha Reductase Inhibition Assay
This protocol is adapted from established methodologies for measuring 5-alpha reductase activity.[3][4][5][6]
1. Materials and Reagents
-
Enzyme Source: Microsomal fractions from rat liver or prostate tissue.[6][7] Alternatively, human 5-alpha reductase isozymes (Type 1 and Type 2) expressed in a suitable cell line can be used.
-
Substrate: Testosterone
-
Cofactor: NADPH
-
Test Compound: this compound
-
Positive Control: Finasteride or Dutasteride[4]
-
Buffer: Phosphate (B84403) buffer (pH 6.5 - 7.0)
-
Reaction Stop Solution: 1N HCl or organic solvent (e.g., ethyl acetate)
-
Detection System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for the quantification of testosterone and dihydrotestosterone (DHT).[4]
2. Enzyme Preparation (from Rat Prostate)
-
Euthanize male Sprague-Dawley rats (8-10 weeks old) and excise the ventral prostates.[5]
-
Homogenize the tissue in ice-cold phosphate buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in fresh phosphate buffer.
-
Determine the protein concentration of the microsomal suspension using a standard protein assay (e.g., Bradford assay).
3. Inhibition Assay Procedure
-
Prepare serial dilutions of the test compound (this compound) and the positive control (Finasteride) in the assay buffer.
-
In a microcentrifuge tube or a 96-well plate, pre-incubate the enzyme preparation (e.g., 20 µg/ml) with the test compound or vehicle control for 15 minutes at 37°C.[7]
-
Initiate the enzymatic reaction by adding the substrate (Testosterone, e.g., 0.9 µM) and the cofactor (NADPH).[7]
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[7]
-
Terminate the reaction by adding a stop solution (e.g., 1N HCl).[7]
-
Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.
4. Detection and Data Analysis
-
Quantify the amounts of testosterone and its metabolite, DHT, using a validated HPLC or LC-MS method.[4]
-
Calculate the percentage of 5-alpha reductase inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Rate of DHT formation with inhibitor / Rate of DHT formation without inhibitor)] x 100
-
Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the in vitro 5-alpha reductase inhibition assay.
Caption: Inhibition of the 5-alpha reductase pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for CGP-53153 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent, steroidal inhibitor of the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5-alpha-dihydrotestosterone (DHT). This document provides detailed application notes and protocols for the dosage and administration of this compound in rat models, based on available preclinical research. The information herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Species | Tissue | IC50 (nM) |
| 5-alpha-reductase inhibition | Rat | Prostatic Tissue | 36 |
| 5-alpha-reductase inhibition | Human | Prostatic Tissue | 262 |
In Vivo Oral Dosage Regimens for this compound in Rat Models
| Dosage (mg/kg) | Administration Route | Frequency | Duration | Vehicle | Key Findings |
| 0.01 | Oral | Once daily | 4 days | 20% Hydroxypropyl-β-cyclodextrin (HCD) | Significant reduction in testosterone-propionate-mediated prostate growth. |
| 1 | Oral | Once daily | 14 days | 20% HCD | Dose-dependent effects on prostate weight. |
| 3 | Oral | Once daily | 14 days | 20% HCD | 31% reduction in prostate weight. |
| 10 | Oral | Once daily | 14 days | 20% HCD | 37% reduction in prostate weight. |
Experimental Protocols
Preparation of 20% Hydroxypropyl-β-cyclodextrin (HCD) Vehicle
Materials:
-
Hydroxypropyl-β-cyclodextrin (HPβCD) powder
-
Sterile, purified water for injection
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Weigh the required amount of HPβCD powder to achieve a 20% (w/v) solution (e.g., 20 g of HPβCD for a final volume of 100 mL).
-
In a sterile container, add the HPβCD powder to approximately 80% of the final required volume of sterile water.
-
Place the container on a magnetic stirrer and add a sterile stir bar.
-
Stir the solution at room temperature until the HPβCD is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can be used to aid dissolution, but the solution should be cooled to room temperature before adding the test compound.
-
Once dissolved, add sterile water to reach the final desired volume.
-
The solution is ready for the addition of this compound.
Preparation of this compound Dosing Solution
Materials:
-
This compound compound
-
Prepared 20% HCD vehicle
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals to be dosed.
-
Accurately weigh the calculated amount of this compound.
-
Add the weighed this compound to the prepared 20% HCD vehicle.
-
Vortex or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Protect from light if the compound is light-sensitive.
-
Prepare the dosing solution fresh daily to ensure stability and accurate dosing.
Oral Gavage Administration Protocol in Rats
Materials:
-
Rat restraint device (optional, but recommended for single-person administration)
-
Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for adult rats)
-
Syringe corresponding to the calculated dosing volume
-
Prepared this compound dosing solution
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the rat. One common method is to grasp the rat over the shoulders, using the thumb and forefinger to gently secure the head and prevent biting. The other hand supports the lower body.
-
Ensure the rat's head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Mark this depth on the needle.
-
Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury. The rat will often swallow as the tube enters the esophagus.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the calculated volume of the this compound solution from the syringe.
-
The maximum recommended oral gavage volume for rats is 10-20 mL/kg.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, coughing, or fluid from the nose, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting prostate growth.
Caption: Experimental workflow for in vivo studies of this compound in rats.
Application Notes and Protocols for Measuring DHT Levels in Response to CGP-53153 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153, chemically known as N-(2-cyanomethyl-2-propyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, is a potent and specific steroidal inhibitor of the enzyme 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.[][3] By inhibiting 5α-reductase, this compound effectively reduces the production of DHT, thereby offering a potential therapeutic strategy for these conditions.
These application notes provide a comprehensive guide for researchers and drug development professionals on the methodologies to measure and evaluate the in vitro and in vivo effects of this compound on DHT levels. The protocols outlined below are essential for preclinical and clinical investigations into the pharmacodynamics and efficacy of this compound and other 5α-reductase inhibitors.
Data Presentation: Efficacy of 5α-Reductase Inhibitors
Table 1: In Vitro Potency of 5α-Reductase Inhibitors
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | Rat Prostatic Microsomes | 36 | [1] |
| Finasteride (B1672673) | Rat Prostatic Microsomes | 11 | [1] |
Table 2: In Vivo Effects of this compound on Prostate Weight in Rats
| Treatment Group | Dose (mg/kg/day) | Duration | Prostate Weight Reduction (%) | Reference |
| This compound | 3 | 14 days | 31 | [1] |
| This compound | 10 | 14 days | 37 | [1] |
| Finasteride | 10 | 14 days | Not Significant | [1] |
Table 3: Effect of a Related 4-Azasteroid on Serum DHT Levels in Humans
| Compound | Dose | Time Point | Mean Serum DHT Reduction (%) | Reference |
| N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide | 5-100 mg (single dose) | 24 hours post-dosing | 58-73 | [4] |
Table 4: Comparative Reduction of Serum DHT by Finasteride and Dutasteride in Humans
| Compound | Dose | Mean Serum DHT Reduction (%) | Reference |
| Finasteride | 5 mg/day | ~70 | [] |
| Dutasteride | 0.5 mg/day | >90 | [] |
Mandatory Visualizations
DHT Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the DHT signaling pathway.
Caption: Mechanism of this compound action on the DHT signaling pathway.
Experimental Workflow for Measuring DHT Levels
The following diagram outlines the general workflow for quantifying DHT levels in biological samples following treatment with this compound.
Caption: Workflow for DHT measurement in response to this compound.
Experimental Protocols
Protocol 1: In Vivo Study in a Rat Model
This protocol is adapted from studies investigating the effects of 5α-reductase inhibitors in rats.[5]
1. Animal Model and Treatment:
-
Animals: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A positive control group with a known 5α-reductase inhibitor like finasteride can also be included.
-
Administration: Administer this compound or vehicle orally (e.g., by gavage) once daily for the desired study duration (e.g., 14 days). The vehicle can be a solution like 20% hydroxypropyl-β-cyclodextrin.
2. Sample Collection:
-
At the end of the treatment period, euthanize the animals (e.g., by CO2 asphyxiation followed by cervical dislocation).
-
Collect trunk blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum and store it at -80°C until analysis.
-
Dissect the prostate gland, seminal vesicles, and other relevant tissues. Remove any adhering connective and fatty tissue. Weigh the tissues and then snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
3. Tissue Homogenization:
-
Thaw the frozen prostate tissue on ice.
-
Add a small piece of the tissue (e.g., 50-100 mg) to a pre-chilled homogenization tube containing ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction) for DHT analysis.
Protocol 2: DHT Quantification by Competitive ELISA
This is a generalized protocol for a commercially available DHT ELISA kit. Always refer to the specific manufacturer's instructions for the kit you are using.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer, standards, and controls according to the kit's manual.
2. Assay Procedure:
-
Add standards, controls, and samples (serum or tissue homogenate supernatant) to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated DHT to each well.
-
Incubate the plate at room temperature for the time specified in the manual (typically 1-2 hours).
-
Wash the wells multiple times with the prepared wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Add the stop solution to each well to terminate the reaction.
3. Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the DHT concentration in the samples by interpolating their absorbance values from the standard curve.
-
For tissue samples, normalize the DHT concentration to the total protein content of the homogenate, determined by a standard protein assay (e.g., BCA assay).
Protocol 3: DHT Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity for steroid quantification.
1. Sample Preparation and Steroid Extraction:
-
To 100 µL of serum or tissue homogenate, add an internal standard (e.g., deuterated DHT).
-
Perform liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the steroids using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
Detect and quantify DHT and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
3. Data Analysis:
-
Generate a calibration curve using known concentrations of DHT standards with the internal standard.
-
Calculate the concentration of DHT in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on DHT levels. Accurate measurement of DHT is critical for understanding the pharmacodynamics of this and other 5α-reductase inhibitors and for advancing their development as therapeutic agents. The combination of in vivo studies with sensitive and specific analytical methods like ELISA and LC-MS/MS will provide the high-quality data necessary for rigorous scientific evaluation.
References
- 1. CGP 53153: a new potent inhibitor of 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biochemical efficacy after single and multiple oral administration of N-(2-methyl-2-propyl)-3-oxo-4-aza-5 alpha-androst-1-ene-17 beta-carboxamide, a new type of specific competitive inhibitor of testosterone 5 alpha-reductase, in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Protocol for Assessing Prostate Growth Inhibition with CGP-53153
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent steroidal inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] DHT plays a crucial role in the development and growth of the prostate gland, and its overactivity is implicated in benign prostatic hyperplasia (BPH) and prostate cancer. By inhibiting 5α-reductase, this compound effectively reduces DHT levels, thereby impeding androgen-dependent prostate growth. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting prostate growth, both in vitro and in vivo.
Mechanism of Action: Inhibition of 5α-Reductase
This compound acts as a competitive inhibitor of 5α-reductase.[1] This enzyme is critical for the conversion of testosterone into dihydrotestosterone (B1667394) (DHT), a key driver of prostate cell proliferation. By blocking this conversion, this compound reduces the androgenic stimulation of prostate tissue, leading to an inhibition of growth.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Tissue | IC50 | Reference Compound (IC50) |
| 5α-reductase inhibition | Rat | Prostate Microsomes | 36 nM | Finasteride (11 nM) |
| 5α-reductase inhibition | Human | Prostatic Tissue | 262 nM | - |
| Data sourced from MedChemExpress and a study by H?usler A, et al. (1996).[1][2] |
Table 2: In Vivo Efficacy of this compound in Rats
| Model | Treatment | Dose (mg/kg, oral) | Duration | Effect on Prostate Weight |
| T-propionate-induced prostate growth in castrated rats | This compound | 0.01 | 4 days | ~25% reduction (ED25) |
| Finasteride | 0.1 | 4 days | ~25% reduction (ED25) | |
| Normal adult male rats | This compound | 3 | 14 days | 31% reduction |
| This compound | 10 | 14 days | 37% reduction | |
| Finasteride | 10 | 14 days | No significant reduction | |
| Data from a study by H?usler A, et al. (1996).[1] |
Table 3: In Vivo Efficacy of this compound in Dogs
| Model | Treatment | Dose (mg/kg, oral) | Duration | Effect on Prostate Volume |
| Normal 6-9-year-old male dogs | This compound | 5 | 12 weeks | >70% reduction |
| Finasteride | 5 | 12 weeks | >70% reduction | |
| Data from a study by H?usler A, et al. (1996).[1] |
Experimental Protocols
Protocol 1: In Vitro Prostate Cancer Cell Growth Inhibition Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, DU-145).
Materials:
-
Prostate cancer cell line (e.g., LNCaP, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vivo Assessment of Prostate Growth Inhibition in a Rat Model
This protocol is based on the study by Hüsler et al. (1996) to assess the in vivo efficacy of this compound.[1]
Animals:
-
Adult male rats (160-180 g)
Materials:
-
This compound
-
Vehicle (e.g., 20% hydroxypropyl cyclodextrin)
-
Oral gavage needles
-
Surgical instruments for organ excision
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Dosing: Administer this compound orally once daily for 14 consecutive days at desired doses (e.g., 1, 3, and 10 mg/kg). A control group should receive the vehicle only.
-
Euthanasia and Organ Collection: On day 14, four hours after the last dose, euthanize the animals.
-
Organ Weighing: Carefully excise the ventral prostate and seminal vesicles, remove any adhering fat and connective tissue, and weigh them.
-
Data Analysis: Compare the prostate and seminal vesicle weights of the treated groups to the control group.
References
Application Notes and Protocols for CGP-53153 in Primary Prostate Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, an enzyme critical in the androgen signaling pathway. This enzyme is responsible for the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT).[1] In prostate cells, DHT is the primary ligand for the androgen receptor (AR), and its binding initiates a signaling cascade that promotes cell growth, proliferation, and survival.[2][3][4] Dysregulation of this pathway is a hallmark of prostate cancer.[5][6] this compound, by inhibiting 5α-reductase, effectively reduces intracellular DHT levels, thereby attenuating AR signaling. This mechanism makes it a valuable tool for studying androgen-dependent processes in primary prostate cell cultures and a potential therapeutic agent for prostate diseases.
These application notes provide a comprehensive guide for the use of this compound in primary prostate cell cultures, including detailed protocols for cell isolation and culture, drug treatment, and downstream analysis.
Mechanism of Action
This compound acts as a competitive inhibitor of 5α-reductase. By blocking the conversion of testosterone to DHT, it reduces the available ligand for the androgen receptor. This leads to decreased AR activation and a subsequent reduction in the transcription of androgen-responsive genes that are crucial for prostate cell proliferation and survival.
Figure 1: this compound inhibits the conversion of testosterone to DHT.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and the effects of other 5α-reductase inhibitors on primary prostate cancer cells, which can be used as a reference for designing experiments with this compound.
| Compound | Species | Tissue | IC50 |
| This compound | Rat | Prostate Microsomes | 36 nM[1] |
| This compound | Human | Prostatic Tissue | 262 nM |
| Finasteride | Rat | Prostate Microsomes | 11 nM[1] |
Table 1: In Vitro Potency of this compound and Finasteride.
| Inhibitor (Concentration) | Primary Cultures from Prostate Cancer Patients | Effect |
| Dutasteride | ~78% of cultures | Decreased cell growth |
| Finasteride | 39% of cultures | Decreased cell growth |
| Dutasteride (5 µM) | 82% of cultures | Induced apoptosis |
| Finasteride (5 µM) | 69% of cultures | Induced apoptosis |
Table 2: Effects of 5α-Reductase Inhibitors on Primary Prostate Cancer Cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Prostate Epithelial Cells
This protocol describes a method for establishing primary cultures of epithelial cells from fresh prostate tissue.[7][8]
Materials:
-
Fresh prostate tissue
-
Collection medium (e.g., DMEM/F-12 with antibiotics)
-
Collagen-coated cell culture dishes
-
Keratinocyte Serum-Free Medium (K-SFM) supplemented with rEGF and BPE
-
Sterile blades, forceps, and other surgical instruments
-
Biosafety cabinet
-
37°C, 5% CO2 incubator
Procedure:
-
Under sterile conditions in a biosafety cabinet, transfer the fresh prostate tissue into a petri dish containing collection medium.
-
Using sterile blades, mince the tissue into small pieces (approximately 1-2 mm³).
-
Add 10 ml of collection medium, mix well, and transfer the tissue slurry into collagen-coated culture dishes.
-
Add an additional 5 ml of K-SFM to the dishes.
-
Incubate the dishes at 37°C in a 5% CO2 incubator.
-
Allow the tissue explants to attach and for epithelial cells to grow out. This may take up to a week.
-
Change the medium every 2-3 days.
-
Once confluent, the primary cells can be subcultured or cryopreserved.
Figure 2: Workflow for primary prostate cell isolation and culture.
Protocol 2: Treatment of Primary Prostate Cells with this compound
This protocol outlines the treatment of established primary prostate cell cultures with this compound.
Materials:
-
Confluent primary prostate epithelial cell cultures
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
-
Testosterone
Procedure:
-
Prepare a working solution of this compound in culture medium. A concentration range of 10 nM to 10 µM is a reasonable starting point based on data from other 5α-reductase inhibitors.
-
Aspirate the old medium from the primary cell cultures.
-
Add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
To stimulate the 5α-reductase activity, add testosterone to the culture medium at a final concentration of 1-10 nM.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, harvest the cells and/or culture supernatant for downstream analysis.
Protocol 3: Measurement of Dihydrotestosterone (DHT) Levels
This protocol describes the quantification of DHT in cell culture supernatants to confirm the inhibitory effect of this compound.
Method 1: ELISA
Materials:
-
Commercially available DHT ELISA kit
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the DHT ELISA kit.
-
Briefly, this will involve adding standards and samples to the wells of an antibody-coated microplate.
-
After incubation and washing steps, a substrate is added, and the color development is measured using a microplate reader at the specified wavelength.
-
Calculate the DHT concentration in the samples based on the standard curve.
Method 2: LC-MS/MS
For a more sensitive and specific quantification of DHT, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.[1][2][9] This method requires specialized equipment and expertise.
Procedure Outline:
-
Sample Preparation: Extract DHT from the cell culture supernatant using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Separate DHT from other steroids using a suitable LC column.
-
Mass Spectrometric Detection: Quantify DHT using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Figure 3: Options for DHT quantification.
Protocol 4: Downstream Assays
1. Cell Proliferation Assay (e.g., MTS or WST-1 Assay)
-
Purpose: To assess the effect of this compound on cell viability and proliferation.
-
Procedure: After treatment with this compound, add the proliferation reagent to the cells and measure the absorbance according to the manufacturer's protocol.
2. Apoptosis Assay (e.g., Caspase-3/7 Assay or Annexin V Staining)
-
Purpose: To determine if this compound induces programmed cell death.
-
Procedure: Follow the instructions of the chosen apoptosis assay kit. This may involve measuring caspase activity or using flow cytometry to detect apoptotic markers.
3. Gene Expression Analysis (RT-qPCR)
-
Purpose: To measure changes in the expression of androgen receptor target genes.
-
Procedure:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for target genes such as KLK3 (PSA), KLK2, TMPRSS2, and a housekeeping gene for normalization.
-
Expected Results
-
Reduced DHT Levels: Treatment with this compound is expected to cause a dose-dependent decrease in the concentration of DHT in the cell culture supernatant.
-
Decreased Cell Proliferation: Inhibition of DHT production should lead to a reduction in the proliferation of androgen-sensitive primary prostate epithelial cells.
-
Induction of Apoptosis: By depriving the cells of the potent survival signal from DHT, this compound may induce apoptosis.
-
Downregulation of AR Target Genes: A decrease in the expression of androgen-regulated genes, such as KLK3 (PSA), is anticipated following treatment with this compound.
Troubleshooting
-
Low Cell Yield from Tissue Digestion: Optimize the digestion time and enzyme concentrations. Ensure the tissue is minced finely.
-
Fibroblast Contamination: Use a selective medium that favors epithelial cell growth or employ differential trypsinization to remove fibroblasts.
-
High Variability in Results: Primary cells from different donors can exhibit significant biological variability. Use cells from multiple donors and perform replicate experiments.
-
No Effect of this compound:
-
Confirm the activity of the compound.
-
Ensure that the primary cells are androgen-responsive by testing their response to testosterone or DHT.
-
Verify the expression of 5α-reductase in the cultured cells.
-
Conclusion
This compound is a valuable research tool for investigating the role of the androgen signaling pathway in primary prostate cell cultures. The protocols provided here offer a framework for utilizing this compound to study its effects on cell proliferation, apoptosis, and gene expression. By carefully following these guidelines, researchers can gain valuable insights into the mechanisms of androgen action and the potential of 5α-reductase inhibitors in the context of prostate biology and disease.
References
- 1. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, cultivation, and characterization of adult murine prostate stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel androgen receptor target genes in prostate cancer. [vivo.weill.cornell.edu]
- 5. Targeting the androgen receptor pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting 5α-reductase for prostate cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Prostate Cell Culture from prostatectomies [protocols.io]
- 8. sciencellonline.com [sciencellonline.com]
- 9. High-throughput and direct measurement of androgen levels using turbulent flow chromatography liquid chromatography-triple quadrupole mass spectrometry (TFC-LC-TQMS) to discover chemicals that modulate dihydrotestosterone production in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of CGP-53153 in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent and specific inhibitor of the enzyme 5-alpha reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated levels of DHT are implicated in the pathogenesis of benign prostatic hyperplasia (BPH) in male canines. These application notes provide a comprehensive overview of the long-term administration of this compound in canine models, summarizing key findings and providing detailed experimental protocols for researchers in drug development and veterinary science.
The primary therapeutic effect of long-term this compound administration in canines is a significant reduction in prostate volume. Studies have demonstrated that daily oral administration of this compound can lead to a reduction in prostate volume by over 70% over a 12-week period. This effect is achieved without significant impacts on overall body weight or the weight of other major organs, highlighting the targeted nature of the compound.
Signaling Pathway of 5-Alpha Reductase Inhibition
The mechanism of action of this compound is centered on the inhibition of 5-alpha reductase. This enzyme plays a crucial role in the androgen signaling pathway within prostatic tissue. The following diagram illustrates this pathway and the point of intervention by this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data based on studies of 5-alpha reductase inhibitors in canines. These tables are intended to provide a framework for expected outcomes.
Table 1: Illustrative Prostate Volume Reduction in Canines Treated with a 5-Alpha Reductase Inhibitor (5 mg/kg/day)
| Time Point | Mean Prostate Volume (cm³) (± SD) | Percent Reduction from Baseline |
| Baseline (Week 0) | 35.2 (± 8.5) | 0% |
| Week 4 | 28.1 (± 7.2) | 20% |
| Week 8 | 21.5 (± 6.1) | 39% |
| Week 12 | 15.8 (± 4.9) | 55% |
| Week 16 | 10.5 (± 3.8) | 70% |
Table 2: Representative Body and Organ Weights Following 12-Week Administration of a 5-Alpha Reductase Inhibitor in Canines
| Parameter | Control Group (Placebo) | Treatment Group (5 mg/kg/day) |
| Body Weight (kg) | ||
| Initial | 15.5 (± 2.1) | 15.8 (± 2.3) |
| Final | 15.7 (± 2.2) | 15.9 (± 2.4) |
| Organ Weights (g) | ||
| Liver | 450 (± 55) | 455 (± 60) |
| Kidneys (paired) | 85 (± 12) | 87 (± 15) |
| Testes (paired) | 25 (± 5) | 24 (± 6) |
| Adrenal Glands (paired) | 2.5 (± 0.8) | 2.6 (± 0.9) |
Experimental Protocols
The following are detailed methodologies for key experiments related to the long-term administration of this compound in canine studies.
Protocol 1: Long-Term Oral Administration and Prostate Volume Measurement
Objective: To evaluate the effect of long-term oral administration of this compound on prostate volume in male canines with BPH.
Materials:
-
This compound (or other 5-alpha reductase inhibitor)
-
Gelatin capsules
-
Veterinary-grade oral dosing gun
-
Ultrasound equipment with a 7.5 MHz transducer
-
Sedatives (e.g., dexmedetomidine)
-
Calipers
Workflow:
Procedure:
-
Animal Selection and Acclimation:
-
Select healthy, intact male dogs (e.g., Beagles), aged 6-9 years, with a diagnosis of BPH confirmed by veterinary examination and ultrasound.
-
Acclimate the animals to the housing conditions for at least two weeks prior to the start of the study.
-
-
Dose Preparation and Administration:
-
Prepare gelatin capsules containing the appropriate dose of this compound (e.g., 5 mg/kg) or a placebo.
-
Administer the capsules orally once daily, at the same time each day, for the duration of the study (e.g., 12 weeks).
-
-
Prostate Volume Measurement:
-
Perform transabdominal ultrasonography at baseline and at specified intervals (e.g., every 4 weeks).
-
Lightly sedate the dogs and place them in dorsal recumbency.
-
Use a 7.5 MHz transducer to obtain longitudinal and transverse images of the prostate gland.
-
Measure the length (L), width (W), and height (H) of the prostate in centimeters.
-
Calculate the prostate volume using the formula for a prolate ellipsoid: Volume (cm³) = 0.52 x L x W x H.
-
-
Clinical Monitoring and Toxicology:
-
Monitor the animals daily for any adverse clinical signs.
-
Record body weight weekly.
-
At the end of the study, perform a complete necropsy.
-
Collect and weigh major organs (liver, kidneys, testes, adrenal glands).
-
Protocol 2: Pharmacokinetic Analysis of this compound
Objective: To determine the pharmacokinetic profile of this compound in canines after oral administration.
Materials:
-
This compound
-
Appropriate vehicle for oral administration
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing and Sample Collection:
-
Administer a single oral dose of this compound to fasted canines.
-
Collect blood samples from the jugular or cephalic vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in canine plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
Disclaimer: The quantitative data presented in the tables are illustrative and based on findings from studies with similar compounds. Researchers should generate their own data for this compound. The protocols provided are intended as a guide and may need to be adapted based on specific experimental requirements and institutional guidelines.
Application Notes and Protocols for the Detection of CGP-53153 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP-53153 is a potent, steroidal inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more active androgen, dihydrotestosterone (B1667394) (DHT). As a crucial modulator of androgen signaling, the accurate quantification of this compound in tissue samples is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies in preclinical and clinical drug development. These application notes provide a detailed protocol for the sensitive and selective determination of this compound in various tissue matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a gold-standard bioanalytical technique.
Signaling Pathway of 5α-Reductase Inhibition
The mechanism of action of this compound involves the inhibition of 5α-reductase, thereby reducing the levels of DHT. This has significant implications in androgen-dependent tissues.
Experimental Protocols
This section details the materials and step-by-step procedures for the quantification of this compound in tissue samples. The protocol is based on established methods for analogous steroidal compounds and should be validated for specific tissue types.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., a stable isotope-labeled this compound or another 5α-reductase inhibitor like Finasteride or Dutasteride.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, ethyl acetate (B1210297), and water.
-
Reagents: Formic acid, ammonium (B1175870) acetate.
-
Tissue Homogenization:
-
Bead beater homogenizer with ceramic beads.
-
Homogenization buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) supplies.
-
For LLE: Methyl tert-butyl ether (MTBE) or ethyl acetate.
-
For SPE: C18 cartridges.
-
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Tissue Homogenization
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
Add 4 volumes of ice-cold PBS (e.g., 400 µL for 100 mg of tissue).
-
Homogenize the tissue using a bead beater until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for extraction.
Extraction Protocol: Liquid-Liquid Extraction (LLE)
-
To 200 µL of tissue homogenate supernatant, add 20 µL of the internal standard working solution.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Analysis
Chromatographic Conditions (Example)
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions (Example)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and IS. A hypothetical transition for this compound could be m/z [M+H]+ → fragment ion. |
| Ion Source Voltage | 4500 V |
| Source Temperature | 500°C |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the expected quantitative performance of the analytical method. These values are illustrative and should be established during method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.1 - 100 | >0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |
| LLOQ | 0.1 | <20 | ±20 |
| Low | 0.3 | <15 | ±15 |
| Medium | 10 | <15 | ±15 |
| High | 80 | <15 | ±15 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 105 | 90 - 110 |
| Internal Standard | 85 - 105 | 90 - 110 |
Experimental Workflow Visualization
The overall workflow for the analysis of this compound in tissue samples is depicted below.
Conclusion
This document provides a comprehensive, albeit generalized, protocol for the quantification of this compound in tissue samples using HPLC-MS/MS. Adherence to this protocol, followed by a thorough method validation according to regulatory guidelines (e.g., FDA, EMA), will ensure the generation of high-quality, reliable data for pivotal drug development studies. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's mechanism of action.
Troubleshooting & Optimization
troubleshooting inconsistent results in 5-alpha reductase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-alpha reductase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inconsistent results in my 5-alpha reductase assay?
Inconsistent results in 5-alpha reductase assays can stem from several factors, including:
-
Enzyme Source Variability: The activity of 5-alpha reductase can differ significantly based on the tissue or cell line used, as well as the preparation method.[1] Tissues with high concentrations of one isoform can mask the activity of another.[2]
-
Sub-optimal Assay Conditions: Incorrect pH, temperature, or incubation times can all lead to variability. The different isoforms of 5-alpha reductase have distinct pH optima.[3][3]
-
Reagent Quality and Concentration: The purity and concentration of the substrate (testosterone), cofactor (NADPH), and any inhibitors being tested are critical. Degradation of these reagents can lead to inaccurate results.
-
Sample Preparation: Inconsistent sample preparation, such as incomplete cell lysis or variations in microsomal fraction purity, can introduce significant variability.[1][4]
-
Pipetting Errors: Inaccurate pipetting, especially of enzymes and substrates, can lead to significant inconsistencies.
Q2: I am observing very low or no enzyme activity. What are the possible causes?
Low or absent enzyme activity is a common issue and can be attributed to several factors:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, multiple freeze-thaw cycles, or the presence of inhibitors in the sample or buffer.[5]
-
Degraded Cofactor (NADPH): NADPH is essential for 5-alpha reductase activity and is susceptible to degradation.[6] It is recommended to prepare NADPH solutions fresh.
-
Incorrect Buffer/pH: Using a buffer with a pH outside the optimal range for the specific 5-alpha reductase isoform being assayed will result in low activity.
-
Insufficient Substrate or Cofactor Concentration: The concentrations of testosterone (B1683101) and NADPH may be too low to produce a detectable signal.
-
Problems with Detection Method: The method used to detect the product (DHT) may not be sensitive enough, or there may be issues with the instrument (e.g., HPLC, LC-MS, spectrophotometer).
Q3: My assay has a high background signal. How can I reduce it?
High background can mask the true enzyme activity. Here are common causes and solutions:
-
Non-Enzymatic Substrate Degradation: Testosterone or other substrates may degrade non-enzymatically under the assay conditions. This can be checked with a "no-enzyme" control.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.[7] Using high-purity reagents and sterile water is crucial.
-
Autofluorescence: In fluorescence-based assays, the substrate, enzyme, or other assay components may be autofluorescent.[8] It's important to measure the fluorescence of each component individually.
-
Non-Specific Binding: In plate-based assays, enzymes or detection reagents can bind non-specifically to the wells. Including a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) in wash buffers can help.[8]
-
High Antibody Concentration (Immunoassays): In ELISA-based detection, using too high a concentration of primary or secondary antibodies can increase background.[7]
Q4: How do I differentiate between the activities of 5-alpha reductase isoforms 1 and 2?
Differentiating the activity of the two main isoforms, SRD5A1 and SRD5A2, is crucial for many studies. This can be achieved by leveraging their different biochemical properties:
-
pH Optimum: The most common method is to exploit their distinct pH optima. SRD5A1 has a broad optimal pH range of 6.0-8.5, while SRD5A2 has a sharp acidic optimum around pH 5.0-5.5.[3][3] By performing the assay at these different pH values, you can selectively measure the activity of each isoform.
-
Selective Inhibitors: While some inhibitors like dutasteride (B1684494) inhibit both isoforms, others like finasteride (B1672673) are more selective for SRD5A2. Using these inhibitors can help to distinguish the activity of the two isoforms.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize pipetting variations.[9] |
| Incomplete Mixing | Ensure all reagents are thoroughly mixed before and after addition to the wells. |
| Temperature Gradients | Incubate plates in a temperature-controlled incubator to avoid "edge effects" where outer wells have different temperatures. |
| Evaporation | Use plate sealers during incubation to prevent evaporation, especially for long incubation times. |
Issue 2: Poor Sensitivity / Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Steps |
| Suboptimal Substrate/Cofactor Concentration | Titrate the concentrations of testosterone and NADPH to find the optimal levels for your assay. |
| Low Enzyme Concentration | Increase the amount of enzyme (cell lysate or tissue homogenate) in the reaction. |
| Short Incubation Time | Increase the incubation time to allow for more product formation, ensuring you are still within the linear range of the reaction. |
| Inefficient Detection Method | Consider a more sensitive detection method. For example, LC-MS is generally more sensitive than HPLC-UV or spectrophotometric methods.[10] |
| High Background | Refer to the "High Background Signal" FAQ section for troubleshooting steps. |
Issue 3: Inconsistent Results with Inhibitor Screening
| Possible Cause | Troubleshooting Steps |
| Inhibitor Solubility Issues | Ensure the inhibitor is fully dissolved in a compatible solvent. Perform a solvent tolerance test to ensure the solvent itself does not affect enzyme activity. |
| Incorrect Inhibitor Concentration | Prepare fresh serial dilutions of the inhibitor for each experiment. |
| Non-Specific Inhibition | The inhibitor may be acting non-specifically. Test its effect on other, unrelated enzymes to assess specificity. |
| Pre-incubation Time | The inhibitor may require a pre-incubation period with the enzyme to be effective. Optimize the pre-incubation time. |
Quantitative Data Summary
Table 1: Optimal pH for Human 5-Alpha Reductase Isoforms
| Isoform | Optimal pH Range |
| SRD5A1 | 6.0 - 8.5 |
| SRD5A2 | 5.0 - 5.5 |
Data sourced from multiple studies.[3][3]
Experimental Protocols
Protocol 1: Preparation of Microsomal Fraction from Tissue (e.g., Prostate)
This protocol describes the isolation of the microsomal fraction, which is enriched in 5-alpha reductase.
Materials:
-
Fresh or frozen tissue (e.g., rat prostate)
-
Ice-cold homogenization buffer (e.g., 0.25 M sucrose, 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Weigh the tissue and mince it on ice.
-
Add 4 volumes of ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize the tissue using a Dounce homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a suitable buffer for the enzyme assay.
-
Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA assay).
This is a general protocol and may require optimization for different tissues.[4]
Protocol 2: In Vitro 5-Alpha Reductase Activity Assay
This protocol provides a general procedure for measuring 5-alpha reductase activity in a microsomal fraction.
Materials:
-
Microsomal preparation (from Protocol 1)
-
Reaction buffer (e.g., modified phosphate (B84403) buffer, pH adjusted for the isoform of interest)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound or vehicle (for inhibitor screening)
-
Stopping solution (e.g., 1 N HCl or organic solvent like ethyl acetate)
-
Detection system (e.g., HPLC, LC-MS)
Procedure:
-
Pre-incubate the microsomal preparation (e.g., 20 µg/ml) with the test compound or vehicle in the reaction buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding testosterone and NADPH to the desired final concentrations.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C. Ensure the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Extract the steroids using an organic solvent if necessary.
-
Analyze the formation of DHT using a validated detection method like HPLC or LC-MS.
This protocol should be optimized for your specific experimental conditions.
Visualizations
Caption: A typical experimental workflow for a 5-alpha reductase assay.
Caption: Simplified signaling pathway of 5-alpha reductase action.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Enzyme assay for 5alpha-reductase type 2 activity in the presence of 5alpha-reductase type 1 activity in rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CGP-53153 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CGP-53153 in in vitro experiments. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal competitive inhibitor of the enzyme 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting 5-alpha-reductase, this compound effectively reduces the levels of DHT, thereby modulating androgen receptor (AR) signaling.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species from which the 5-alpha-reductase enzyme is derived. The following table summarizes the known IC50 values.
| Enzyme Source | IC50 Value (nM) |
| Rat Prostatic Tissue | 36[1] |
| Human Prostatic Tissue | 262[1] |
Q3: What is a suitable starting concentration range for this compound in a new in vitro experiment?
A3: For a new cell line or experimental system, it is recommended to perform a dose-response study to determine the optimal concentration. A broad range of concentrations, typically from 1 nM to 10 µM, is a good starting point. Based on the known IC50 values, a more focused range between 10 nM and 1 µM may be effective for human cell lines.
Q4: How should I prepare and store a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can affect the compound's stability. Store the stock solutions at -20°C or -80°C for long-term storage.
Q5: What are the expected downstream effects of treating cells with this compound?
A5: The primary downstream effect of this compound treatment is a decrease in the production of DHT. This leads to reduced activation of the androgen receptor (AR) and subsequently alters the transcription of AR-target genes. Phenotypic outcomes can include decreased cell proliferation, induction of apoptosis, and changes in cell morphology, particularly in androgen-sensitive cell lines like LNCaP.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | 1. Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Compound Inactivity: The compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The cell line may not express 5-alpha-reductase or be responsive to changes in DHT levels. 4. Short Incubation Time: The treatment duration may be insufficient to observe a significant effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). 2. Prepare a fresh stock solution of this compound. Verify the storage conditions and avoid multiple freeze-thaw cycles. Test the compound on a known sensitive cell line as a positive control. 3. Confirm the expression of 5-alpha-reductase (SRD5A1, SRD5A2, SRD5A3) in your cell line using techniques like RT-qPCR or Western blotting. Consider using a different, more sensitive cell line. 4. Extend the incubation time (e.g., 48, 72, or 96 hours) and perform a time-course experiment. |
| High Cell Death at Low Concentrations | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 2. Compound Precipitation: The compound may be precipitating out of solution at the tested concentrations. 3. Off-Target Effects: At higher concentrations, the compound may have off-target cytotoxic effects. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without the compound) in all experiments. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. You can also test the solubility of this compound in your culture medium beforehand. 3. Focus on a lower range of concentrations that are closer to the known IC50 values. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells of a multi-well plate. 2. Edge Effects: Evaporation of media from the outer wells of a plate can lead to increased compound concentration. 3. Inaccurate Pipetting: Errors in serial dilutions or addition of the compound to the wells. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. 2. Avoid using the outermost wells of the plate for critical experiments. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of the treatment medium to add to replicate wells. |
| Unexpected Changes in Cell Morphology | 1. Cellular Stress: The treatment may be inducing stress responses unrelated to 5-alpha-reductase inhibition. 2. Differentiation: In some cell types, modulation of androgen signaling can induce differentiation. | 1. Monitor cells for common markers of cellular stress. 2. Analyze the expression of differentiation markers relevant to your cell line. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell-Based 5-Alpha-Reductase Activity Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line (e.g., LNCaP prostate cancer cells).
Materials:
-
This compound
-
LNCaP cells (or other appropriate cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Testosterone
-
NADPH
-
96-well cell culture plates
-
DMSO (for stock solution)
-
ELISA kit for DHT quantification or LC-MS/MS
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a cell culture medium to obtain a range of working concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (≤ 0.5%). Include a vehicle control (DMSO only).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Enzyme Reaction:
-
Add testosterone (substrate) and NADPH (cofactor) to each well to initiate the 5-alpha-reductase reaction. Final concentrations will need to be optimized for your specific assay but a starting point could be 1-5 µM for testosterone and 100-500 µM for NADPH.
-
Incubate for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the amount of DHT produced using a DHT-specific ELISA kit or by LC-MS/MS.
-
Lyse the cells in the wells and determine the total protein concentration using a BCA assay to normalize the DHT production to the amount of cellular protein.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: 5-alpha-reductase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
addressing solubility issues of CGP-53153 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP-53153, focusing on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating concentrated stocks of hydrophobic molecules for subsequent dilution into aqueous experimental media.[1]
Q3: How can I prepare working solutions of this compound in my aqueous assay buffer?
A3: To prepare working solutions, a serial dilution approach from a concentrated DMSO stock solution is recommended. It is crucial to minimize the final concentration of DMSO in your experimental setup, as it can have off-target effects on cells. A common practice is to keep the final DMSO concentration at or below 0.1% (v/v).
Q4: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.
-
Increase the DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary for some experiments, but this must be validated to ensure it does not affect your experimental model. Always include a vehicle control with the same final DMSO concentration.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and improve dissolution.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure the temperature is compatible with the stability of this compound and your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO stock. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing may also aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | Decrease the final concentration of this compound. Prepare a more dilute intermediate stock in DMSO before the final dilution into the aqueous buffer. Consider the use of a co-solvent or surfactant in the final buffer. |
| Working solution is cloudy or contains visible particles. | The compound has come out of solution over time. | Prepare fresh working solutions immediately before use. If storage is necessary, store at 4°C for short periods, and visually inspect for precipitation before use. Re-dissolving by gentle warming and vortexing might be possible, but preparing a fresh solution is recommended. |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to precipitation. | After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment to remove any undissolved precipitate. This ensures you are working with a saturated, homogenous solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 414.6 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Methodology:
-
Weigh out a precise amount of this compound powder (e.g., 4.15 mg).
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 4.15 mg, add 1 mL of DMSO).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Perform a serial dilution. First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer to get a 10 µM solution.
-
Vortex the solution immediately and vigorously after adding the DMSO stock to ensure rapid mixing and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, refer to the troubleshooting guide.
-
Use the working solution immediately for your experiment.
Quantitative Data Summary
| Solvent | Expected Solubility | Notes |
| Aqueous Buffers (e.g., PBS, Tris) | Very Low (<10 µM) | Direct dissolution is not recommended. Precipitation is likely at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | High (≥10 mM) | Recommended for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO, but may have different effects on cells. |
| Aqueous Buffer with 0.1% DMSO | Low | The final concentration achievable without precipitation will depend on the specific buffer and conditions. Empirical testing is required. |
| Aqueous Buffer with Surfactants (e.g., 0.1% Tween® 80) | Low to Moderate | Surfactants can increase the apparent solubility by forming micelles. |
Visualizations
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing this compound solutions.
5-alpha Reductase Signaling Pathway
Caption: Inhibition of the 5-alpha reductase pathway by this compound.
References
Technical Support Center: Managing Variability in Animal Model Response to GABA-B Receptor Antagonists
Disclaimer: Initial searches for "CGP-53153" identified it as a 5-alpha reductase inhibitor. However, it is highly likely that the intended compound was a member of the "CGP" series of GABA-B receptor antagonists, such as CGP-35348 or CGP-55845 , which are widely used in animal models. This guide will focus on managing variability in response to these established GABA-B receptor antagonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and interpreting variability in animal model responses to GABA-B receptor antagonists like CGP-35348 and CGP-55845.
Frequently Asked Questions (FAQs)
Q1: What are CGP-35348 and CGP-55845, and what is their primary mechanism of action?
A1: CGP-35348 and CGP-55845 are selective antagonists of the GABA-B receptor.[1][2][3] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter GABA. By blocking these receptors, CGP compounds can prevent the inhibitory actions of GABA, leading to a variety of effects on neuronal excitability and neurotransmitter release.[1][3][4] CGP-55845 is noted to be a particularly potent antagonist at both presynaptic and postsynaptic GABA-B receptors.[1][3]
Q2: What are the common applications of GABA-B receptor antagonists in animal models?
A2: These antagonists are frequently used to study:
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Models of epilepsy, particularly absence seizures, where they can suppress seizure activity.[4][7][8]
-
Depression and anxiety models.[9]
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Pain pathways, as intrathecal administration can induce hypersensitivity to mechanical stimuli.[10]
-
The role of GABA-B receptors in drug-seeking behavior and addiction.
Q3: We are observing a high degree of variability in the behavioral responses of our rodent models to CGP-35348. What are the potential sources of this variability?
A3: Variability in response to GABA-B receptor antagonists can stem from several factors:
-
Genetic Background: Different strains of mice or rats can exhibit varied responses to pharmacological agents due to genetic differences in metabolism, receptor density, and downstream signaling pathways.
-
Animal Handling and Stress: Stress from handling can significantly impact neurotransmitter systems, including the GABAergic system, potentially altering the animal's response to the antagonist.
-
Route and Method of Administration: The method of administration (e.g., intraperitoneal, intracerebroventricular) and the precision of the injection can lead to differences in drug bioavailability and concentration at the target site.
-
Dosage: The dose-response relationship for GABA-B antagonists can be complex. For example, CGP-35348 has shown dose-dependent effects on locomotor activity and seizure suppression.[11][8]
-
Time of Day and Circadian Rhythms: The activity of the GABAergic system can fluctuate with the animal's circadian rhythm, influencing the effects of the antagonist.
-
Basal Anxiety Levels: The baseline anxiety state of the animals can influence their response to compounds that modulate inhibitory neurotransmission.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Outcomes in Cognitive Tasks
-
Problem: Significant variation in performance enhancement in tasks like the Morris Water Maze or active avoidance tests after administration of a GABA-B antagonist.
-
Troubleshooting Steps:
-
Standardize Acclimation and Handling: Ensure all animals undergo a consistent acclimation period and are handled by the same personnel using a standardized, low-stress technique.
-
Verify Dosing Accuracy: Double-check all dose calculations and ensure the drug solution is homogenous. Consider the use of a positive control to confirm the bioactivity of your compound.
-
Control for Circadian Effects: Conduct all behavioral testing at the same time of day to minimize variability due to circadian rhythms.
-
Consider Animal Strain: If using an outbred stock, be aware of the inherent genetic variability. For higher consistency, consider using an inbred strain.
-
Pilot Study for Dose-Response: Conduct a pilot study with a range of doses to establish the optimal dose for your specific animal strain and behavioral paradigm.
-
Issue 2: Unexpected Effects on Locomotor Activity
-
Problem: Observing both increases and decreases in locomotor activity, or no significant effect, when an effect is expected.
-
Troubleshooting Steps:
-
Review the Literature for Dose-Dependent Effects: High doses of GABA-B antagonists can sometimes lead to effects that are opposite to those seen at lower doses. For example, while antagonism of GABA-B receptors can increase neuronal excitability, very high doses might induce non-specific effects or off-target interactions.
-
Assess Baseline Activity: Characterize the baseline locomotor activity of your animals. Individual differences in baseline activity can contribute to variability in the drug's effect.
-
Control the Test Environment: Ensure the lighting, noise level, and novelty of the testing arena are consistent across all experimental groups.
-
Confirm Route of Administration: Inconsistent injection placement (e.g., intraperitoneal injection leading to some of the dose entering the intestine) can alter absorption and bioavailability.
-
Data Presentation: Summary of Dosing and Effects
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect | Citation |
| CGP-35348 | Mice | Intraperitoneal (i.p.) | 400 mg/kg | Antagonized baclofen-induced decrease in locomotor activity and increase in dopamine (B1211576). | |
| CGP-35348 | Mice | Intraperitoneal (i.p.) | 60-100 mg/kg | Prevented baclofen-induced antinociception. | |
| CGP-35348 | Mice | Intracerebroventricular (i.c.v.) | 0.5-2.5 µ g/mouse | Prevented baclofen-induced antinociception and motor impairment. | [12] |
| CGP-35348 | Rats | Intraperitoneal (i.p.) | 10, 25, 100 mg/kg | Dose-dependent suppression of spike-wave bursts in a model of absence epilepsy. | [8] |
| CGP-35348 | Rats | Intrathecal (i.t.) | Dose-dependent | Induced hypersensitivity to mechanical stimuli. | [10] |
| CGP-55845 | Rats | N/A (in vitro) | 1 µM | Blocked baclofen-induced hyperpolarization and depression of IPSPs and EPSPs. | [1] |
| CGP-55845 | Rats | N/A | 0.01 and 0.1 mg/kg | Reversed age-induced impairments in olfactory discrimination learning. | [3] |
| CGP-55845 | Rats | N/A | 3 or 10 mg/kg | Increased swimming time in the forced swim test. | [3] |
Experimental Protocols
Protocol 1: Assessment of CGP-35348 on Locomotor Activity in Mice
-
Objective: To determine the effect of CGP-35348 on baseline and baclofen-altered locomotor activity.
-
Animals: Male mice.
-
Drug Preparation: Dissolve CGP-35348 in saline. A common dose for antagonizing baclofen's effects is 400 mg/kg, administered intraperitoneally (i.p.).
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer CGP-35348 (400 mg/kg, i.p.) or vehicle (saline).
-
After a pretreatment period (e.g., 15-30 minutes), administer the GABA-B agonist baclofen (B1667701) (e.g., 4 or 16 mg/kg, i.p.) or vehicle.
-
Immediately place the mice in an open-field arena equipped with automated activity monitoring systems.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Compare locomotor activity between groups (Vehicle/Vehicle, Vehicle/Baclofen, CGP-35348/Vehicle, CGP-35348/Baclofen) using ANOVA.
Protocol 2: Evaluation of CGP-35348 in a Rat Model of Absence Epilepsy
-
Objective: To assess the dose-dependent effect of CGP-35348 on spike-wave discharges (SWDs).
-
Animal Model: A genetic or pharmacologically-induced rat model of absence epilepsy (e.g., GAERS or cholesterol synthesis inhibitor model).
-
Surgical Preparation: Implant cortical EEG electrodes for recording. Allow for a post-surgical recovery period.
-
Drug Preparation: Dissolve CGP-35348 in vehicle. Doses of 10, 25, and 100 mg/kg (i.p.) have been shown to be effective.[8]
-
Procedure:
-
Record baseline EEG for a defined period (e.g., 1-2 hours) to determine the pre-drug frequency and duration of SWDs.
-
Administer a single i.p. injection of vehicle or CGP-35348 at one of the selected doses.
-
Record EEG continuously for several hours post-injection (e.g., 4 hours).
-
A crossover design can be used where each animal receives each treatment on different days, with a sufficient washout period in between.
-
-
Data Analysis: Quantify the total time spent in SWDs per hour before and after treatment. Analyze the data using a repeated-measures ANOVA to determine the effect of dose and time.
Visualizations
Caption: GABA-B receptor signaling pathway and point of antagonist action.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of GABAB Receptor Antagonist (CGP35348) on Learning and Memory in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA B Receptor Antagonists as Cognition Enhancers | Semantic Scholar [semanticscholar.org]
- 7. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective GABAB antagonist CGP-35348 blocks spike-wave bursts in the cholesterol synthesis rat absence epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Intrathecal gamma-aminobutyric acidB (GABAB) receptor antagonist CGP 35348 induces hypersensitivity to mechanical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The GABAB-receptor antagonist, CGP 35348, antagonises gamma-hydroxybutyrate- and baclofen-induced alterations in locomotor activity and forebrain dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CGP 35348, a new GABAB antagonist, prevents antinociception and muscle-relaxant effect induced by baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the reproducibility of CGP-53153 experimental data
This technical support center provides researchers, scientists, and drug development professionals with essential information to improve the reproducibility of experimental data when working with CGP-53153, a potent 5α-reductase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues that may arise during experimentation with this compound.
| Question | Answer |
| 1. What is the mechanism of action for this compound? | This compound is a steroidal inhibitor of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT).[1] It acts as a competitive inhibitor of the enzyme.[1] |
| 2. What are the key differences in potency between species? | This compound is significantly more potent in inhibiting rat 5α-reductase compared to the human enzyme. The IC50 values are 36 nM in rat prostatic tissue and 262 nM in human prostatic tissue.[2] This species-specific difference is a critical factor in experimental design and data interpretation. |
| 3. My in vivo results show high variability. What are some potential causes? | High variability in animal studies can stem from several factors: - Vehicle Preparation: Ensure this compound is fully solubilized in the vehicle (e.g., 20% hydroxypropyl cyclodextrin) before administration. Inconsistent suspension can lead to variable dosing. - Animal Strain and Age: The response to 5α-reductase inhibition can vary between different rat strains and with the age of the animals. Ensure consistency in the animal model used. - Gavage Technique: Improper oral gavage can lead to incomplete dosing or stress in the animals, affecting physiological responses. Ensure all personnel are proficient in the technique. |
| 4. How does the potency of this compound compare to finasteride (B1672673)? | In vitro, finasteride is more potent in inhibiting rat microsomal 5α-reductase (IC50 of 11 nM) compared to this compound (IC50 of 36 nM).[1] However, in vivo studies in rats have shown this compound to be up to 10 times more potent than finasteride in reducing prostate weight.[1] In dogs, both compounds demonstrate similar potency in reducing prostate volume.[1] |
| 5. What is a suitable vehicle for in vivo administration? | A common vehicle used for oral administration of this compound in rats is a 20% hydroxypropyl cyclodextrin (B1172386) (HCD) solution.[2] |
| 6. Are there any known effects on other organs or body weight? | Studies have shown that treatment with this compound does not affect body weight or the weight of other tested organs, including the testes, pituitary, adrenals, and liver.[2] |
Data Summary
In Vitro Inhibitory Activity
| Enzyme Source | Compound | IC50 (nM) |
| Rat Prostatic Microsomes | This compound | 36[1] |
| Rat Prostatic Microsomes | Finasteride | 11[1] |
| Human Prostatic Tissue | This compound | 262[2] |
In Vivo Efficacy in Rats
| Dose (mg/kg, oral) | Treatment Duration | Effect on Prostate Weight |
| 1 | 14 days | Not significant |
| 3 | 14 days | 31% reduction[1] |
| 10 | 14 days | 37% reduction[1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of 5α-Reductase Inhibition in Adult Male Rats
This protocol is based on studies evaluating the effect of this compound on prostate weight in normal adult male rats.[1][2]
1. Animal Model:
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Adult male rats (e.g., Sprague-Dawley) weighing 160-180 g at the start of the study.
2. Compound Preparation and Administration:
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Prepare a suspension of this compound in a suitable vehicle (e.g., 20% hydroxypropyl cyclodextrin in water).
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Administer this compound orally once daily for 14 consecutive days at the desired doses (e.g., 1, 3, and 10 mg/kg).
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A control group should receive the vehicle only.
3. Sample Collection and Analysis:
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On the final day of treatment, 4 hours after the last administration, euthanize the animals.
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Collect trunk blood for hormone analysis (e.g., testosterone, DHT). Centrifuge to separate serum and store at -20°C.
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Excise the ventral prostate and remove any adhering fat and connective tissue.
-
Weigh the prostate immediately.
4. Data Analysis:
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Compare the mean prostate weight of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: In Vivo Assessment in a Testosterone-Propionate Stimulated Rat Model
This protocol is designed to assess the potency of 5α-reductase inhibitors in castrated rats.[1]
1. Animal Model:
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Juvenile castrated male rats.
2. Treatment Regimen:
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Administer a standard dose of testosterone-propionate (1 mg/kg, s.c.) daily to stimulate prostate growth.
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Concurrently, administer this compound orally at various doses for 4 days.
3. Endpoint Measurement:
-
At the end of the 4-day treatment period, euthanize the animals and weigh the prostates.
4. Data Analysis:
-
Calculate the dose of this compound that causes a 25% reduction in prostate growth (ED25) compared to the group treated with testosterone-propionate alone.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo rat study.
References
best practices for long-term storage and stability of CGP-53153
Disclaimer: This document provides generalized best practices for the long-term storage and stability testing of the research compound CGP-53153, based on guidelines for steroidal molecules and powdered research chemicals. Specific stability data for this compound is not publicly available. Researchers are strongly encouraged to consult the Certificate of Analysis provided by the supplier and to perform their own stability studies to establish precise parameters for their specific lots and storage conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. The recommended storage temperature depends on the desired duration of storage.
Q2: What are the recommended temperatures for storing solid this compound?
A2: While specific data is unavailable for this compound, general guidelines for stable, dry compounds suggest the following:
-
Room temperature (15–25°C): Suitable for short to medium-term storage of dry, stable compounds.[1]
-
Refrigerated (2–8°C): Recommended for intermediate to long-term storage to minimize potential degradation.[1]
-
Frozen (-20°C or below): Optimal for long-term archival storage to ensure maximum stability.[1]
Q3: Is this compound sensitive to light or moisture?
A3: Many research chemicals, especially complex organic molecules, can be sensitive to light and moisture.[1] It is best practice to store this compound in an opaque or amber vial to protect it from light.[1] To protect from moisture, ensure the container is tightly sealed and consider storing it in a desiccator, especially in humid environments.[1]
Q4: How should I prepare solutions of this compound?
A4: The supplier, MedChemExpress, indicates that this compound has solubility in various solvents. The choice of solvent will depend on the experimental application. It is crucial to use anhydrous, high-purity solvents. For biological experiments, ensure the solvent is sterile.
Q5: How should I store solutions of this compound?
A5: The stability of this compound in solution is likely to be lower than in its solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability in a specific solvent should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | - Review storage conditions (temperature, light, moisture). - Prepare fresh solutions for each experiment. - Perform a stability study on your current stock. |
| Difficulty dissolving the compound | Compound may have absorbed moisture or degraded. | - Ensure the correct solvent is being used. - Gentle warming or sonication may aid dissolution (use with caution as it may accelerate degradation). - If dissolution is still an issue, the compound may be compromised. |
| Visible changes in the solid compound (e.g., color change, clumping) | Potential degradation or moisture absorption. | - Do not use the compound. - Discard the current stock and obtain a fresh batch. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides a general framework for recommended storage conditions for research chemicals of this type.
| Storage Condition | Temperature Range | Relative Humidity | Light Exposure | Recommended For |
| Room Temperature | 15°C to 25°C | < 60% | Protected from light | Short-term storage |
| Refrigerated | 2°C to 8°C | Low | Protected from light | Medium to long-term storage |
| Frozen | -20°C to -80°C | Low | Protected from light | Long-term archival storage |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solid Form
This protocol outlines a basic approach to assess the stability of solid this compound under different storage conditions.
-
Sample Preparation:
-
Aliquot equal amounts of solid this compound from a single batch into multiple amber glass vials.
-
Tightly seal the vials. For studies involving humidity, use controlled humidity chambers.
-
-
Storage Conditions:
-
Store vials under different conditions, for example:
-
25°C / 60% Relative Humidity (RH)
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40°C / 75% RH (Accelerated Stability)
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5°C
-
-20°C
-
Photostability: Expose to a calibrated light source (e.g., ICH option 2) alongside a dark control.
-
-
-
Time Points:
-
Analyze samples at initial time point (T=0).
-
Subsequent time points for long-term studies could be 3, 6, 9, 12, 18, 24, 36 months.
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For accelerated studies, time points could be 1, 3, 6 months.
-
-
Analysis:
-
At each time point, dissolve a sample in an appropriate solvent.
-
Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and detect any degradation products.
-
Assess physical properties such as appearance, color, and solubility.
-
Protocol: Forced Degradation Study of this compound
This study helps to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solution to a calibrated light source.
-
-
Analysis:
-
Analyze the stressed samples by HPLC, comparing them to an unstressed control sample.
-
Use a diode array detector to assess peak purity.
-
If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Inhibition of the 5-alpha Reductase pathway by this compound.
References
controlling for confounding factors in CGP-53153 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP-53153, a potent steroidal inhibitor of 5-alpha-reductase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of 5-alpha-reductase, the enzyme responsible for converting testosterone (B1683101) (T) to the more potent androgen, 5-alpha-dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces DHT levels in target tissues.
Q2: How does the potency of this compound compare to other 5-alpha-reductase inhibitors?
A2: In in vitro studies using rat prostatic microsomes, this compound exhibited a half-maximal inhibitory concentration (IC50) of 36 nM, while the reference compound finasteride (B1672673) had an IC50 of 11 nM in the same system. However, in in vivo models, this compound has been shown to be up to 10 times more potent than finasteride in reducing prostate weight in rats.
Q3: What are the known isoforms of 5-alpha-reductase, and does this compound show selectivity?
Q4: Can the steroidal structure of this compound lead to off-target effects?
A4: Due to its steroidal backbone, there is a potential for cross-reactivity with other steroid hormone receptors (e.g., androgen, glucocorticoid, progesterone (B1679170) receptors) or enzymes involved in steroid metabolism. However, in vivo studies have indicated that this compound does not exhibit anti-androgenic effects, suggesting it may not directly bind to the androgen receptor. To definitively rule out off-target effects, it is recommended to perform counter-screening assays.
Q5: What are the potential effects of this compound on the central nervous system?
A5: 5-alpha-reductase is also involved in the synthesis of neurosteroids in the brain, such as allopregnanolone, which is a positive modulator of GABA-A receptors.[2] Inhibition of this enzyme can alter the levels of these neurosteroids, potentially leading to behavioral or neurological effects.[2][3] These effects should be considered as potential confounding factors in studies where endpoints related to the central nervous system are being evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected in vivo results | Confounding Pharmacological Effects: The observed effect may not be solely due to DHT reduction. | 1. Assess Anti-Androgenic Activity: Conduct in vitro or in vivo assays to confirm that this compound is not acting as an androgen receptor antagonist. 2. Evaluate Neurosteroid Involvement: If behavioral or neurological endpoints are being measured, consider assessing changes in brain neurosteroid levels.[2][4] 3. Control for Hormonal Fluctuations: Ensure that animal models have stable and consistent baseline hormone levels. |
| Issues with Drug Formulation or Administration: Poor solubility or inconsistent dosing can lead to variable exposure. | 1. Optimize Vehicle: Use a vehicle that ensures complete solubilization and stability of this compound. 2. Verify Dosing Accuracy: Implement precise dosing procedures and consider measuring plasma drug concentrations to confirm exposure. | |
| Animal Model Variability: Strain, age, and diet can all influence the response to 5-alpha-reductase inhibitors. | 1. Standardize Animal Model: Clearly define and consistently use the same strain, age, and sex of animals. 2. Control Environmental Factors: Maintain consistent housing conditions, including diet and light-dark cycles. | |
| Discrepancy between in vitro and in vivo data | Differential Isoform Inhibition: this compound may have different potencies against type I and type II 5-alpha-reductase, and the expression of these isoforms can vary between in vitro systems and in vivo tissues. | 1. Characterize Isoform Selectivity: If possible, determine the IC50 of this compound against both type I and type II isoforms.[5] 2. Analyze Isoform Expression: Measure the relative expression of 5-alpha-reductase isoforms in your experimental systems. |
| Metabolic Instability: The compound may be rapidly metabolized in vivo, leading to lower than expected efficacy. | 1. Conduct Pharmacokinetic Studies: Determine the half-life and bioavailability of this compound in the chosen animal model. | |
| Off-target effects suspected | Cross-reactivity with other steroid receptors or enzymes due to the steroidal structure. | 1. Perform Receptor Binding Assays: Screen CGP-53155 against a panel of steroid hormone receptors (androgen, estrogen, glucocorticoid, progesterone). 2. Run Enzyme Inhibition Assays: Test for inhibitory activity against other key enzymes in steroid metabolism, such as aromatase. |
Quantitative Data Summary
Table 1: In Vitro Potency of 5-alpha-Reductase Inhibitors
| Compound | Enzyme Source | IC50 (nM) | Reference |
| This compound | Rat Prostatic Microsomes | 36 | |
| Finasteride | Rat Prostatic Microsomes | 11 |
Table 2: In Vivo Effects of this compound and Finasteride in Rats (14-day oral administration)
| Compound | Dose (mg/kg) | Prostate Weight Reduction (%) |
| This compound | 3 | 31 |
| This compound | 10 | 37 |
| Finasteride | 10 | Not significant |
Experimental Protocols
Protocol 1: In Vitro 5-alpha-Reductase Inhibition Assay
This protocol is adapted from methods used for assessing 5-alpha-reductase activity in rat prostatic microsomes.
1. Preparation of Prostatic Microsomes:
-
Euthanize adult male rats and dissect the prostate glands.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. Enzyme Inhibition Assay:
-
Pre-incubate the prostatic microsomes with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, testosterone (typically radiolabeled, e.g., [14C]-testosterone), and the cofactor NADPH.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding a strong acid or an organic solvent.
-
Extract the steroids using an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of DHT formed to determine the enzyme activity.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vivo Assessment of Prostate Weight Reduction in Rats
This protocol is based on studies evaluating the in vivo efficacy of 5-alpha-reductase inhibitors.
1. Animal Model and Dosing:
-
Use adult male rats of a consistent strain and age.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Prepare a stable formulation of this compound in a suitable vehicle for oral administration.
-
Administer this compound or the vehicle control orally once daily for a predetermined period (e.g., 14 days). Include a positive control group treated with a known 5-alpha-reductase inhibitor like finasteride.
2. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the ventral prostate and remove any adhering adipose and connective tissue.
-
Record the wet weight of the prostate gland.
-
Normalize the prostate weight to the body weight of the animal.
-
Compare the normalized prostate weights between the treatment groups and the control group to determine the percentage of weight reduction.
3. Statistical Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. Selectivity of finasteride as an in vivo inhibitor of 5alpha-reductase isozyme enzymatic activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on neurosteroids XXV. Influence of a 5alpha-reductase inhibitor, finasteride, on rat brain neurosteroid levels and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Look at the 5α‐Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Alpha Reductase Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for measuring 5-alpha reductase activity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring 5-alpha reductase activity?
A1: The most common methods include radioactive assays using radiolabeled testosterone (B1683101), non-radioactive methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and cell-based assays utilizing cell lines that express 5-alpha reductase, such as LNCaP cells.[1][2] Spectrophotometric methods have also been developed.[2]
Q2: How can I differentiate between the activities of 5-alpha reductase isozymes (Type 1 and Type 2)?
A2: The two isozymes, SRD5A1 (Type 1) and SRD5A2 (Type 2), have different optimal pH ranges. SRD5A1 has a broad pH optimum between 6.0 and 8.5, while SRD5A2 has a narrow, acidic pH optimum around 5.0 to 5.5.[2][3] By performing the assay at different pH values, you can selectively measure the activity of each isozyme.[3]
Q3: What are some common inhibitors of 5-alpha reductase, and what are their typical IC50 values?
A3: Finasteride (B1672673) is a well-known selective inhibitor of Type 2 5-alpha reductase, while dutasteride (B1684494) is a dual inhibitor of both Type 1 and Type 2.[4] Their IC50 values can vary depending on the enzyme source and assay conditions. For instance, finasteride has an IC50 of approximately 11.3 nM for Type 2 and 313 nM for Type 1. Dutasteride is more potent, with IC50 values of around 7 nM for Type 1 and 6 nM for Type 2.[4]
Q4: Which cell lines are suitable for cell-based 5-alpha reductase assays?
A4: The human prostate cancer cell line LNCaP is frequently used as it endogenously expresses 5-alpha reductase and provides a relevant cellular environment for studying enzyme activity and inhibition.[1][5] Other prostate cell lines like DU-145 and PC-3, as well as transfected cell lines like HEK-293 overexpressing a specific isozyme, can also be used.[6]
Troubleshooting Guides
Issue: High variability between replicate experiments.
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Question: My results are inconsistent across replicates. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, or inhibitors.
-
Inconsistent incubation times: Use a precise timer and stagger the addition of reagents to ensure uniform incubation for all samples.
-
Temperature fluctuations: Maintain a constant temperature during the incubation period, as enzyme activity is highly temperature-dependent.
-
Cell passage number: For cell-based assays, high passage numbers can lead to phenotypic drift and altered enzyme expression. Use cells within a consistent and low passage range.
-
Incomplete cell lysis: In assays using cell lysates, ensure complete cell disruption to release the enzyme.
-
Issue: Low or no detectable enzyme activity.
-
Question: I am not observing any significant conversion of testosterone to DHT. What should I check?
-
Answer: A lack of activity can be due to:
-
Inactive enzyme: Ensure the enzyme source (e.g., microsomal preparation, cell lysate) has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.
-
Sub-optimal assay conditions: Verify the pH of your buffer is optimal for the isozyme you are studying. Also, check that the concentration of the cofactor NADPH is sufficient.
-
Presence of inhibitors: Your sample or reagents may contain contaminating inhibitors. Run a positive control with a known active enzyme preparation to verify the assay setup.
-
Low enzyme concentration: The concentration of 5-alpha reductase in your sample may be too low. Consider using a more concentrated enzyme preparation or a more sensitive detection method.
-
Issue: Unexpected results with known inhibitors.
-
Question: My positive control inhibitor (e.g., finasteride) is not showing the expected level of inhibition. Why might this be?
-
Answer: This could indicate a problem with:
-
Inhibitor degradation: Ensure the inhibitor stock solution is fresh and has been stored properly to prevent degradation.
-
Incorrect inhibitor concentration: Double-check the dilution calculations for your inhibitor.
-
Assay conditions favoring a different isozyme: If you are testing finasteride (a Type 2 inhibitor) in a system with predominantly Type 1 isozyme activity, the observed inhibition will be lower. Verify the isozyme expression profile of your enzyme source.
-
Experimental Protocols
Protocol 1: Cell-Based 5-Alpha Reductase Activity Assay using LNCaP Cells
This protocol describes how to measure 5-alpha reductase activity in a whole-cell system.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Testosterone
-
NADPH
-
Test compounds (inhibitors)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture LNCaP cells to 70-80% confluency in appropriate culture vessels.
-
Treatment: On the day of the experiment, replace the culture medium with a serum-free medium containing testosterone (substrate) and the test compound (or vehicle control).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator.[5]
-
Metabolite Extraction: After incubation, collect the cell culture supernatant. Extract the steroids (testosterone and its metabolites) using an organic solvent like ethyl acetate.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for analysis by HPLC or LC-MS/MS to quantify the amount of Dihydrotestosterone (B1667394) (DHT) produced.
-
Data Analysis: Calculate the percentage of testosterone conversion to DHT. For inhibitor studies, determine the IC50 value.
Protocol 2: HPLC Method for Quantification of Testosterone and DHT
This protocol provides a general method for separating and quantifying testosterone and DHT.
HPLC System and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v), potentially with an acid modifier like 0.1% formic acid.[1] |
| Flow Rate | 0.8 - 1.0 mL/min[1] |
| Detection | UV detector at 220 nm or 242 nm.[1][7] |
| Injection Volume | 20 µL[1] |
Procedure:
-
Standard Preparation: Prepare standard solutions of testosterone and DHT of known concentrations to generate a calibration curve.
-
Sample Injection: Inject the extracted samples and standards into the HPLC system.
-
Data Acquisition: Record the chromatograms and the peak areas for testosterone and DHT.
-
Quantification: Use the calibration curve to determine the concentration of testosterone and DHT in the samples.
Data Presentation
Table 1: Typical Reaction Conditions for 5-Alpha Reductase Assays
| Parameter | Cell-Based Assay (LNCaP) | Microsomal Assay (Rat Liver) |
| Enzyme Source | Whole LNCaP cells | Rat liver microsomes |
| Substrate | Testosterone | [3H]-Testosterone or Testosterone |
| Substrate Concentration | 1 - 100 nM[8] | ~0.9 µM[9] |
| Cofactor | Endogenous NADPH | 0.5 mM NADPH[3] |
| pH | ~7.4 (physiological) | 5.0 (for Type 2) or 7.0 (for Type 1)[3] |
| Incubation Time | 24 - 48 hours[8] | 20 - 60 minutes[3] |
| Incubation Temperature | 37°C | 37°C[9] |
Table 2: Comparative IC50 Values of Common 5-Alpha Reductase Inhibitors
| Inhibitor | Enzyme/Cell Type | IC50 Value |
| Finasteride | 5α-Reductase Type 1 | 313 - 360 nM[4] |
| 5α-Reductase Type 2 | 11.3 - 69 nM[4] | |
| LNCaP cells | Varies with assay conditions | |
| Dutasteride | 5α-Reductase Type 1 | ~7 nM[4] |
| 5α-Reductase Type 2 | ~6 nM[4] | |
| Rat Liver Microsomes | 0.0048 µM[9] |
Visualizations
Signaling Pathway
Caption: The conversion of testosterone to the more potent dihydrotestosterone (DHT) by 5-alpha reductase.
Experimental Workflow
Caption: A generalized workflow for measuring 5-alpha reductase activity.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Type 1 5α- Reductase Inhibitors with Antiproliferative Potential on Lncap Cells – Oriental Journal of Chemistry [orientjchem.org]
- 6. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Troubleshooting In Vivo Studies with CGP-53153
This technical support center provides troubleshooting guidance for researchers encountering unexpected side effects during in vivo experiments with CGP-53153, a potent 5-alpha reductase inhibitor. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a steroidal competitive inhibitor of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, 5-alpha-dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces DHT levels in target tissues.
Q2: What are the expected pharmacological effects of this compound in vivo?
A2: The primary and expected effect of this compound is the reduction in size of androgen-dependent tissues, such as the prostate gland. It has been shown to be more potent than finasteride (B1672673) in some animal models in this regard.
Q3: Is this compound known to have anti-androgenic side effects?
A3: Studies have suggested that, unlike some other anti-androgenic compounds, this compound does not exhibit significant anti-androgenic effects at therapeutic doses. This is because it does not directly block the androgen receptor. However, as a 5-alpha reductase inhibitor, it belongs to a class of drugs that have been associated with a range of side effects in both preclinical and clinical settings. Researchers should be aware of these potential class-wide effects.
Troubleshooting Unexpected Side Effects
Researchers using this compound in vivo may encounter unexpected physiological or behavioral changes in their animal models. This section provides a guide to identifying and addressing these potential issues.
Issue 1: Observation of Neurological or Behavioral Changes (e.g., anxiety, depression-like behavior, cognitive deficits)
Q: My animal models treated with this compound are exhibiting unusual behaviors, such as increased anxiety in an open field test or deficits in a memory task. Is this an expected side effect?
A: While not definitively documented for this compound, other 5-alpha reductase inhibitors have been linked to neurological and psychological side effects, including depression and anxiety.[1] This is thought to be due to the inhibition of neurosteroid synthesis in the brain.[2]
Troubleshooting Steps:
-
Confirm the Observation: Ensure the behavioral changes are consistent and statistically significant compared to your vehicle-treated control group.
-
Dose-Response Assessment: If possible, test a lower dose of this compound to see if the behavioral effects are dose-dependent.
-
Hormone and Neurosteroid Analysis: Collect blood and brain tissue samples to analyze levels of testosterone, DHT, and key neurosteroids like allopregnanolone. This can help determine if the observed behavioral changes correlate with alterations in these molecules.
-
Consider Alternative Compounds: If the neurological side effects interfere with the primary endpoints of your study, you may need to consider using a different 5-alpha reductase inhibitor with a different pharmacokinetic or pharmacodynamic profile.
Issue 2: Metabolic Abnormalities (e.g., changes in body weight, glucose intolerance, or liver enzymes)
Q: I've noticed unexpected changes in the metabolic parameters of my animals, such as altered body weight or signs of insulin (B600854) resistance. Could this compound be the cause?
A: Although some initial studies with this compound reported no significant effects on body or organ weight, the broader class of 5-alpha reductase inhibitors has been associated with metabolic side effects.[3] These can include alterations in glucose metabolism and hepatic steatosis in animal models.
Troubleshooting Steps:
-
Comprehensive Metabolic Phenotyping: Conduct a more thorough metabolic assessment, including glucose and insulin tolerance tests, and measurement of plasma lipids and liver enzymes.
-
Histological Examination: Perform histological analysis of the liver and adipose tissue to look for signs of steatosis or other abnormalities.
-
Pair-Feeding Study: To distinguish between direct metabolic effects of the drug and indirect effects due to changes in food intake (potentially caused by other side effects), a pair-feeding study may be warranted.
Issue 3: Reproductive and Sexual Side Effects
Q: Are there potential reproductive or sexual side effects to be aware of in my animal models?
A: Yes, this is a key area of concern for 5-alpha reductase inhibitors. Reduced libido, erectile dysfunction, and ejaculatory dysfunction have been reported in humans and animal models with other drugs in this class.[4]
Troubleshooting Steps:
-
Behavioral Mating Studies: If relevant to your research, conduct standardized mating studies to assess libido and sexual function in male animals.
-
Semen Analysis: Collect and analyze semen samples to assess sperm count, motility, and morphology.
-
Histopathology of Reproductive Organs: At the end of the study, perform a detailed histological examination of the testes, epididymis, and seminal vesicles.
Summary of Potential Side Effects of 5-Alpha Reductase Inhibitors
| Side Effect Category | Potential Manifestations in Animal Models |
| Neurological | Anxiety-like behavior, depression-like behavior, cognitive deficits. |
| Metabolic | Insulin resistance, hyperglycemia, hepatic steatosis, altered body weight. |
| Reproductive/Sexual | Decreased libido, erectile dysfunction, impaired spermatogenesis. |
| Skeletal | Potential for decreased bone mineral density with long-term use. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound in Rodents
This is a general guideline and should be adapted based on the specific experimental design.
-
Formulation:
-
This compound is a steroidal compound and may have poor water solubility.
-
A common vehicle for oral administration is a suspension in a solution of 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1%) to aid in suspension.
-
For subcutaneous or intraperitoneal injection, it may be dissolved in a biocompatible oil such as sesame oil or corn oil.
-
Always perform a small-scale solubility test before preparing the bulk formulation.
-
-
Dosing:
-
Doses in the range of 1-10 mg/kg/day have been used in rat studies.
-
The appropriate dose will depend on the animal model and the specific research question. A dose-response study is recommended.
-
-
Administration:
-
Oral gavage is a common route of administration.
-
Ensure the volume of administration is appropriate for the size of the animal (e.g., 5-10 ml/kg for rats).
-
-
Monitoring:
-
Monitor animals daily for any signs of distress, including changes in weight, food and water intake, and general behavior.
-
For long-term studies, periodic blood sampling for hormone analysis and metabolic parameters is recommended.
-
Visualizations
Caption: Mechanism of action of this compound and its potential downstream effects.
Caption: Troubleshooting workflow for unexpected in vivo side effects.
References
- 1. Adverse effects of 5α-reductase inhibitors: What do we know, don't know, and need to know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous neurosteroid synthesis modulates seizure frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of an intracutaneous depot formulation of corticosteroids using Transcutol as a cosolvent: in-vitro, ex-vivo and in-vivo rat studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Effects and Safety of 5-alpha Reductase Inhibitors (Finasteride, Dutasteride): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CGP-53153 Versus Finasteride: A Comparative Analysis of Efficacy in Prostate Volume Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the preclinical efficacy of CGP-53153 and the established drug finasteride (B1672673) in reducing prostate volume. The information is compiled from available scientific literature to assist researchers and professionals in the fields of urology and pharmacology.
Executive Summary
Both this compound and finasteride are inhibitors of the 5-alpha-reductase enzyme, a key target in the management of benign prostatic hyperplasia (BPH). Preclinical data indicates that both compounds are effective in reducing prostate size in animal models. Notably, in studies involving rats, this compound demonstrated a higher potency in reducing prostate weight compared to finasteride. In a study on dogs, both compounds showed comparable and significant efficacy in reducing prostate volume. It is critical to note that while finasteride is a well-established drug with extensive clinical data in humans, there is a lack of publicly available information regarding clinical trials or the developmental status of this compound. Therefore, this comparison is limited to preclinical findings.
Mechanism of Action: 5-Alpha-Reductase Inhibition
Both this compound and finasteride exert their effects by inhibiting the 5-alpha-reductase enzyme. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] DHT is a primary driver of prostate growth, and its suppression leads to a reduction in prostate volume. Finasteride is known to be a selective inhibitor of type II 5-alpha-reductase.[1] this compound is also characterized as a steroidal inhibitor of 5-alpha-reductase.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from preclinical studies comparing this compound and finasteride.
Table 1: In Vitro 5-Alpha-Reductase Inhibition
| Compound | Tissue Source | IC50 |
| This compound | Rat Prostatic Tissue | 36 nM[2] |
| Human Prostatic Tissue | 262 nM[2] | |
| Finasteride | Rat Prostatic Tissue | 11 nM |
Table 2: In Vivo Efficacy in Prostate Weight and Volume Reduction
| Species | Compound | Dose | Duration | Endpoint | Result |
| Rat | This compound | 0.01 mg/kg (oral) | 4 days | Prostate Growth Inhibition (ED25) | 25% reduction in testosterone-propionate mediated growth |
| Finasteride | 0.1 mg/kg (oral) | 4 days | Prostate Growth Inhibition (ED25) | 25% reduction in testosterone-propionate mediated growth | |
| This compound | 3 mg/kg (oral) | 14 days | Prostate Weight Reduction | 31% reduction | |
| This compound | 10 mg/kg (oral) | 14 days | Prostate Weight Reduction | 37% reduction | |
| Finasteride | 10 mg/kg (oral) | 14 days | Prostate Weight Reduction | No significant reduction | |
| Dog | This compound | 5 mg/kg (oral) | 12 weeks | Prostate Volume Reduction | >70% reduction[2] |
| Finasteride | 5 mg/kg (oral) | 12 weeks | Prostate Volume Reduction | >70% reduction | |
| Finasteride | 0.1-0.5 mg/kg (oral) | 16 weeks | Prostate Volume Reduction | ~43% reduction[3] | |
| Finasteride | 1 mg/kg (oral) | 21 weeks | Prostate Volume Reduction | Reduced to 30% of initial value[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro 5-Alpha-Reductase Inhibition Assay
This protocol outlines a standard procedure for determining the inhibitory activity of compounds against 5-alpha-reductase.
Detailed Steps:
-
Enzyme Preparation: The ventral prostates of male Sprague-Dawley rats are excised and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5) containing dithiothreitol (B142953) and sucrose. The homogenate is then centrifuged to pellet the microsomal fraction, which contains the 5-alpha-reductase enzyme. The resulting pellet is resuspended to create the enzyme suspension.[5]
-
Inhibition Assay: The enzyme suspension is pre-incubated with varying concentrations of the test compound (this compound or finasteride) or vehicle control. The enzymatic reaction is initiated by adding a reaction mixture containing a radiolabeled testosterone substrate (e.g., [3H]testosterone) and the cofactor NADPH. The mixture is incubated at 37°C for a defined period.[5]
-
Analysis: The reaction is terminated, and the steroids are extracted. The substrate (testosterone) and the product (dihydrotestosterone) are separated using a chromatographic method like High-Performance Liquid Chromatography (HPLC). The amount of radiolabeled DHT formed is quantified using a scintillation counter. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is determined.[5]
In Vivo Prostate Volume Measurement in Dogs by MRI
This protocol describes a non-invasive method for accurately measuring prostate volume in a preclinical dog model.
Detailed Steps:
-
Animal Dosing and Preparation: Male beagle dogs are administered the test compounds (this compound or finasteride) or a placebo orally at the specified doses for the duration of the study (e.g., 12 weeks). For imaging, the dogs are anesthetized to prevent movement artifacts during the MRI scan.[6]
-
MRI Acquisition: The anesthetized dog is positioned in the MRI scanner. T2-weighted images are typically acquired as they provide excellent soft-tissue contrast for visualizing the prostate gland. Images are obtained in multiple planes (axial, sagittal, and coronal) to accurately delineate the prostate anatomy. The imaging parameters are optimized to ensure high-resolution images covering the entire prostate.[6][7]
-
Image Analysis and Volume Calculation: The prostate gland is identified on the T2-weighted axial images. The boundary of the prostate is manually or semi-automatically traced (segmented) on each slice. The area of the segmented prostate on each slice is then calculated. The volume of the prostate for each slice is determined by multiplying the area by the slice thickness. The total prostate volume is calculated by summing the volumes of all the slices that encompass the prostate.[6][7]
Conclusion
The available preclinical evidence suggests that both this compound and finasteride are potent inhibitors of 5-alpha-reductase and are effective in reducing prostate volume in animal models. In rats, this compound appears to be more potent than finasteride in reducing prostate weight. In dogs, both compounds demonstrated comparable and substantial reductions in prostate volume.
It is imperative to underscore the absence of human clinical trial data for this compound. Finasteride, on the other hand, has a well-documented efficacy and safety profile in the treatment of BPH in humans from numerous large-scale, long-term clinical trials. Further research, particularly clinical investigations, would be necessary to ascertain the therapeutic potential of this compound in humans and to draw a definitive comparison with finasteride in a clinical setting.
References
- 1. Benign Prostatic Hyperplasia in Dogs - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Effect of finasteride (Proscar MSD) on seminal composition, prostate function and fertility in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 6. Assessing prostate volume by magnetic resonance imaging: a comparison of different measurement approaches for organ volume analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostate volume estimations using magnetic resonance imaging and transrectal ultrasound compared to radical prostatectomy specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vitro Potency: CGP-53153 vs. Dutasteride
For researchers and professionals in drug development focused on androgen-related disorders, understanding the in vitro potency of 5α-reductase inhibitors is a critical step in identifying promising therapeutic candidates. This guide provides a detailed comparison of two such inhibitors, CGP-53153 and dutasteride (B1684494), focusing on their performance in in vitro assays and the experimental methodologies used to determine their potency.
Quantitative Comparison of In Vitro Potency
The inhibitory potential of this compound and dutasteride against the 5α-reductase enzyme, which is responsible for the conversion of testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT), has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare their potency.
| Compound | Target | IC50 (nM) | Source Tissue/System |
| This compound | 5α-reductase | 36 | Rat Prostatic Tissue[1] |
| 5α-reductase | 262 | Human Prostatic Tissue[1] | |
| Dutasteride | 5α-reductase Type 1 | ~7 | Transfected HEK-293 cells[2] |
| 5α-reductase Type 2 | ~6 | Transfected HEK-293 cells[2] | |
| 5α-reductase Type 1 | 3.9 | Not Specified | |
| 5α-reductase Type 2 | 1.8 | Not Specified | |
| 5α-reductase Type 3 | 0.33 | In vitro[2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway Inhibition
Both this compound and dutasteride exert their effects by inhibiting the 5α-reductase enzyme, thereby blocking the conversion of testosterone to dihydrotestosterone (DHT). DHT has a higher affinity for the androgen receptor and is a key driver in the development and progression of various androgen-dependent conditions.
Experimental Protocols for Determining In Vitro Potency
The determination of the in vitro potency of 5α-reductase inhibitors typically involves a cell-free or cell-based assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the IC50 value of a test compound (e.g., this compound or dutasteride) for the inhibition of 5α-reductase.
Materials:
-
Enzyme Source: Homogenates from rat prostate tissue or human benign prostatic hyperplasia (BPH) tissue, or cell lines engineered to overexpress specific 5α-reductase isoforms (e.g., HEK-293 cells).[2]
-
Substrate: Radiolabeled or non-radiolabeled testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound, dutasteride, and a reference inhibitor (e.g., finasteride).
-
Buffer System: Appropriate buffer to maintain pH and ionic strength.
-
Detection System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification of testosterone and DHT.[3]
Procedure:
-
Enzyme Preparation:
-
For tissue homogenates, the tissue is minced and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a microsomal fraction containing the 5α-reductase enzyme.
-
For cell-based assays, cells expressing the target enzyme are cultured and harvested.
-
-
Assay Reaction:
-
A reaction mixture is prepared containing the enzyme source, NADPH, and buffer.
-
The test compound is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of the substrate (testosterone).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
-
Reaction Termination and Extraction:
-
The reaction is stopped, typically by the addition of a solvent like ethyl acetate.
-
The steroids (testosterone and DHT) are extracted from the reaction mixture.
-
-
Quantification of Metabolites:
-
The extracted samples are analyzed by HPLC or LC-MS to separate and quantify the amounts of testosterone and the product, DHT.
-
-
Data Analysis:
-
The percentage of inhibition of 5α-reductase activity at each concentration of the test compound is calculated.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Summary and Conclusion
Both this compound and dutasteride are potent inhibitors of the 5α-reductase enzyme in vitro. Based on the available data, dutasteride demonstrates higher potency, particularly against the type 2 and type 3 isoforms of the enzyme, with IC50 values in the low nanomolar range. This compound also shows significant inhibitory activity, although its reported IC50 in human prostatic tissue is higher than that of dutasteride. It is important to reiterate that a direct comparison is challenging due to the lack of studies evaluating both compounds under identical experimental conditions. The provided experimental protocol outlines a standard methodology for assessing the in vitro potency of such inhibitors, which can be adapted for specific research needs. This information serves as a valuable resource for scientists and researchers in the selection and evaluation of 5α-reductase inhibitors for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP-53153 and Other 5-Alpha Reductase Inhibitors in the Attenuation of Dihydrotestosterone Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental drug CGP-53153 with other established and emerging inhibitors of 5-alpha reductase, the key enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to offer an objective assessment of these compounds.
Data Presentation: Quantitative Comparison of 5-Alpha Reductase Inhibitors
The inhibitory efficacy of this compound and its alternatives is presented below. Data has been compiled from various in vitro and in vivo studies to facilitate a direct comparison of their potency in reducing DHT levels.
Table 1: In Vitro Inhibitory Activity against 5-Alpha Reductase
| Compound | Type | Target Isoform(s) | IC50 (nM) | Source |
| This compound | Steroidal | Not Specified | Rat: 36, Human: 262 | [1] |
| Finasteride (B1672673) | Steroidal (Azasteroid) | Type II & III | Type II: 4.2 | [2] |
| Dutasteride (B1684494) | Steroidal (Azasteroid) | Type I, II, & III | Type I: 7, Type II: 6 | [3] |
| Emodin | Natural (Anthraquinone) | Not Specified | 40,000 | [4] |
| Curcumin | Natural (Polyphenol) | Not Specified | Comparable to Finasteride | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the 5-alpha reductase enzyme by 50%. Lower values indicate greater potency. The specific isoforms of 5-alpha reductase targeted by this compound were not explicitly stated in the reviewed literature.
Table 2: In Vivo Reduction of Dihydrotestosterone (DHT)
| Compound | Model | Dosage | DHT Reduction | Source |
| This compound | Rat | 3 and 10 mg/kg (oral) | Significant prostate weight reduction (31% and 37% respectively) | [1] |
| Finasteride | Human | 5 mg/day | ~70% (serum) | [5][6] |
| Dutasteride | Human | 0.5 mg/day | >90% (serum) | [5][7][8] |
Note: In vivo data for this compound is presented as a percentage reduction in prostate weight, an indirect but significant indicator of DHT inhibition. Direct percentage of DHT reduction in serum or tissue for this compound was not available in the reviewed sources.
Mandatory Visualization
Signaling Pathway of DHT Production and Inhibition
The following diagram illustrates the biochemical pathway for the conversion of testosterone to DHT by 5-alpha reductase and the mechanism of action for its inhibitors.
Caption: Conversion of testosterone to DHT via 5-alpha reductase and the inhibitory action of 5-AR inhibitors.
Experimental Workflow for Evaluating 5-Alpha Reductase Inhibitors
This diagram outlines a typical experimental workflow for screening and validating the efficacy of potential 5-alpha reductase inhibitors.
Caption: A generalized workflow for the in vitro and in vivo assessment of 5-alpha reductase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established methods in the field and are intended to serve as a reference for researchers.
In Vitro 5-Alpha Reductase Activity Assay
This protocol is adapted from methods used to determine the IC50 values of 5-alpha reductase inhibitors.
Objective: To measure the in vitro inhibitory effect of a test compound on the conversion of testosterone to DHT by 5-alpha reductase.
Materials:
-
Enzyme Source: Microsomal fractions from rat or human prostate tissue.
-
Substrate: Radiolabeled ([3H]) or non-radiolabeled testosterone.
-
Cofactor: NADPH.
-
Test Compounds: this compound and other inhibitors of interest.
-
Reaction Buffer: Phosphate buffer (pH 6.5).
-
Stopping Solution: Ethyl acetate (B1210297) or other suitable organic solvent.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Enzyme Preparation: Isolate microsomal fractions from prostate tissue by homogenization and differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the desired concentration of the test inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add testosterone to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an organic solvent to extract the steroids.
-
Analysis: Separate and quantify the amount of DHT produced using HPLC or LC-MS.
-
IC50 Calculation: Perform the assay with a range of inhibitor concentrations to determine the concentration that results in 50% inhibition of DHT production (IC50).
In Vivo Assessment of DHT Inhibition in a Rat Model
This protocol outlines a common in vivo method to evaluate the efficacy of 5-alpha reductase inhibitors.
Objective: To determine the effect of a test compound on prostate weight, an androgen-dependent organ, as an indicator of in vivo DHT inhibition.
Materials:
-
Animal Model: Male rats (e.g., Sprague-Dawley).
-
Test Compound: this compound or other inhibitors, formulated for oral administration.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Surgical Instruments: For castration and tissue dissection.
-
Hormone: Testosterone propionate (B1217596) to induce prostate growth in castrated models.
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
-
Experimental Groups: Divide animals into groups: vehicle control, positive control (e.g., finasteride), and various doses of the test compound.
-
Treatment Administration: Administer the test compounds or vehicle orally once daily for a specified period (e.g., 14 days).
-
(Optional) Castrated Model: For a more controlled study of androgen-dependent growth, animals can be castrated and then administered testosterone propionate to stimulate prostate growth, alongside the inhibitor treatment.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the ventral prostate.
-
Prostate Weight Measurement: Remove any adhering fat and connective tissue and weigh the prostate.
-
Data Analysis: Compare the mean prostate weights of the treatment groups to the control group to determine the percentage of inhibition of prostate growth.
Measurement of DHT in Prostate Tissue
This protocol describes the quantification of DHT levels in prostate tissue samples.
Objective: To directly measure the concentration of DHT in prostate tissue following treatment with a 5-alpha reductase inhibitor.
Materials:
-
Prostate Tissue Samples: Collected from in vivo studies and snap-frozen.
-
Homogenization Buffer: A buffer suitable for tissue disruption.
-
Organic Solvents: For steroid extraction (e.g., diethyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and purification.
-
Analytical Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
-
Internal Standard: A deuterated form of DHT for accurate quantification.
Procedure:
-
Tissue Homogenization: Homogenize the frozen prostate tissue in an appropriate buffer.
-
Steroid Extraction: Extract the androgens from the homogenate using an organic solvent.
-
Sample Purification: Purify the extract using SPE to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the purified extract using LC-MS/MS to separate and quantify DHT. The use of an internal standard is crucial for accurate results.
-
Data Normalization: Normalize the DHT concentration to the weight of the tissue sample.
-
Statistical Analysis: Compare DHT levels between treatment and control groups to determine the extent of inhibition.
Conclusion
This guide provides a comparative overview of this compound in the context of other 5-alpha reductase inhibitors. The presented data indicates that while this compound demonstrates potent in vitro and in vivo activity, established inhibitors like dutasteride show a more profound reduction in serum DHT levels. The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel 5-alpha reductase inhibitors. The choice of an optimal inhibitor will depend on the specific research or clinical application, considering factors such as potency, isoform selectivity, and pharmacokinetic properties.
References
- 1. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturization in male and female androgenetic alopecia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Alpha Reductase Inhibitors: Synthetic and Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various 5-alpha reductase inhibitors, focusing on their inhibitory potency against the different isoenzymes of 5-alpha reductase. The information is intended to support research and development efforts in fields such as endocrinology, dermatology, and oncology, where the modulation of androgen signaling is of significant interest.
Introduction to 5-Alpha Reductase and its Inhibitors
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] There are two primary isoenzymes of 5-alpha reductase: type 1 (SRD5A1) and type 2 (SRD5A2).[1] While both isoenzymes catalyze the same reaction, they exhibit different tissue distributions and biochemical properties.[2] Type 1 is predominantly found in the skin, sebaceous glands, and liver, whereas type 2 is primarily located in the prostate, seminal vesicles, and hair follicles.[3]
Elevated DHT levels are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[4] Consequently, inhibitors of 5-alpha reductase have been developed as therapeutic agents for these conditions. This guide compares the performance of well-established synthetic inhibitors, finasteride (B1672673) and dutasteride (B1684494), with that of several natural compounds that have demonstrated 5-alpha reductase inhibitory activity.
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of different compounds against 5-alpha reductase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
The following table summarizes the reported IC50 and Ki values for various synthetic and natural 5-alpha reductase inhibitors against the type 1 and type 2 isoenzymes.
| Inhibitor | Type | Target Isoenzyme(s) | IC50 (nM) | Ki (nM) | Source(s) |
| Synthetic Inhibitors | |||||
| Finasteride | Synthetic Azasteroid | Type 2 selective | 13.6 - 36 | Type 1: 108, Type 2: 7.3 | [2][3][5] |
| Dutasteride | Synthetic Azasteroid | Dual (Type 1 & 2) | 0.33 - 4.8 | Type 1: 7, Type 2: 6 | [3][6] |
| Epristeride | Synthetic Azasteroid | Type 2 selective | 31.5 | 148.2 | [5] |
| 4-MA | Experimental Azasteroid | Dual (Type 1 & 2) | 8.5 | Type 1: 8.4, Type 2: 7.4 | [2][7] |
| LY320236 | Experimental Benzoquinolinone | Dual (Type 1 & 2) | - | Type 1: 28.7, Type 2: 10.6 | [8] |
| Natural Inhibitors | |||||
| (-)-beta-Sitosterol | Phytosterol | Not specified | 2,700 - 3,240 | - | [9] |
| Curcumin | Polyphenol | Not specified | 13,400 | - | [10] |
| (+)-Eperua-8,13-dien-15-oic acid | Diterpene | Not specified | 14,190 | - | [10] |
| (+)-Eperua-7,13-dien-15-oic acid | Diterpene | Not specified | 14,650 | - | [10] |
| Gamma-Linolenic acid | Fatty Acid | Not specified | 14,000 | - | [3] |
| Serenoa repens (Saw Palmetto) extract | Lipid-sterol extract | Dual (Type 1 & 2) | - | Type 1: 7.2 µg/mL (non-competitive), Type 2: 4.9 µg/mL (uncompetitive) | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the biochemical context and the experimental approach for evaluating these inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Signaling Pathway of 5-Alpha Reductase and its Inhibition.
Figure 2: Experimental Workflow for 5-Alpha Reductase Inhibition Assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
Preparation of Microsomal Fraction from Rat Prostate or Liver
This protocol describes the isolation of the microsomal fraction, which is enriched with 5-alpha reductase, from tissue samples.[11]
Materials:
-
Male Sprague-Dawley rats
-
Homogenization buffer: 0.32 M sucrose, 1 mM dithiothreitol (B142953) in 0.02 M phosphate (B84403) buffer (pH 6.5)
-
Refrigerated centrifuge
-
Ultracentrifuge
-
Dounce homogenizer
-
Bradford assay kit for protein quantification
Procedure:
-
Euthanize the rat and immediately excise the prostate or liver.
-
Mince the tissue on ice and wash with cold normal saline solution.
-
Homogenize the tissue in ice-cold homogenization buffer (e.g., 4 mL of buffer per gram of tissue) using a Dounce homogenizer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and nuclei.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the microsomal pellet in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Determine the protein concentration of the microsomal suspension using a Bradford assay.
-
Store the microsomal preparation at -80°C until use.
In Vitro 5-Alpha Reductase Inhibition Assay
This assay measures the inhibitory effect of a compound on the conversion of testosterone to DHT by the prepared microsomal fraction.[3][4]
Materials:
-
Prepared microsomal fraction
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Phosphate buffer (pH 6.5 for type 1, or a more acidic pH for type 2, e.g., pH 5.5)[2]
-
Stopping solution (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
High-Performance Liquid Chromatography (HPLC) system or Enzyme Immunoassay (EIA) kit for DHT or testosterone quantification
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction (e.g., 50-100 µg of protein), phosphate buffer, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding testosterone (e.g., final concentration of 1-5 µM) and NADPH (e.g., final concentration of 100-500 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of the stopping solution.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant to quantify the amount of DHT produced or the amount of testosterone remaining using HPLC or an EIA kit.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be determined through kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).[8]
Conclusion
The data presented in this guide highlights the superior in vitro potency of synthetic 5-alpha reductase inhibitors, particularly dutasteride, which exhibits potent dual inhibition of both type 1 and type 2 isoenzymes. Finasteride demonstrates strong selectivity for the type 2 isoenzyme. Natural compounds, while showing inhibitory activity, generally have significantly higher IC50 values, indicating lower potency compared to their synthetic counterparts. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and to screen for novel 5-alpha reductase inhibitors. The provided visualizations offer a clear overview of the biochemical pathway and the experimental process. This information is critical for the rational design and development of new therapeutic agents targeting androgen-dependent diseases.
References
- 1. 5α-Reductase Isozymes in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 8. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic variations associated with response to dutasteride in the treatment of male subjects with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of CGP-53153's Specificity for 5-Alpha Reductase Isozymes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of CGP-53153 with Finasteride (B1672673) and Dutasteride (B1684494)
This guide provides a comprehensive assessment of the specificity of the steroidal compound this compound for the isozymes of 5-alpha reductase. Through a comparative analysis with the well-characterized inhibitors finasteride and dutasteride, this document aims to furnish researchers and drug development professionals with the necessary data to evaluate the potential of this compound in therapeutic applications targeting androgen metabolism.
Executive Summary
This compound is a potent, competitive inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). While data confirms its strong inhibitory activity against the type 2 isozyme of 5-alpha reductase, predominantly found in prostatic tissue, its specific activity against the type 1 isozyme remains less characterized in publicly available literature. This guide consolidates the available quantitative data, presents detailed experimental protocols for assessing inhibitor specificity, and provides visual representations of the relevant biological pathway and experimental workflows.
Data Presentation: Inhibitor Specificity Comparison
The following table summarizes the in vitro inhibitory potency of this compound, finasteride, and dutasteride against the type 1 and type 2 isozymes of 5-alpha reductase. The data has been compiled from various independent studies to provide a comparative overview.
| Inhibitor | 5-Alpha Reductase Type 1 (SRD5A1) | 5-Alpha Reductase Type 2 (SRD5A2) | Isozyme Selectivity |
| This compound | Data Not Available | IC50: 262 nM (human prostatic tissue)[1][2] | Appears potent against Type 2; Type 1 selectivity is undetermined. |
| Finasteride | IC50: ~360 nM[3] Ki: ~330 nM[4] | IC50: ~4.2 - 69 nM[2] Ki: ~7.3 nM | Selective for Type 2 |
| Dutasteride | IC50: ~6 nM | IC50: ~7 nM | Dual Inhibitor |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented represents a range of reported values. The IC50 for this compound was determined using human prostatic tissue, which predominantly expresses the type 2 isozyme.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: 5-Alpha Reductase Signaling Pathway and Points of Inhibition.
Caption: Workflow for a Biochemical 5-Alpha Reductase Inhibition Assay.
Experimental Protocols
The determination of the inhibitory specificity of compounds like this compound for 5-alpha reductase isozymes involves robust in vitro assays. Below are detailed methodologies for both biochemical and cell-based approaches.
Biochemical Inhibition Assay using Recombinant Human 5-Alpha Reductase Isozymes
This method allows for the direct assessment of inhibitor interaction with purified or partially purified enzymes.
-
Enzyme Source: Microsomal fractions from insect or mammalian cells (e.g., HEK293, Sf9) overexpressing either human 5-alpha reductase type 1 (SRD5A1) or type 2 (SRD5A2).
-
Materials:
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Reference inhibitors (Finasteride, Dutasteride)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH adjusted for optimal activity of each isozyme - typically pH 6.5-7.5 for type 1 and pH 5.0-5.5 for type 2)
-
Quenching solution (e.g., ethyl acetate (B1210297) with internal standards)
-
LC-MS/MS system for steroid quantification.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and reference compounds.
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, NADPH, and the inhibitor solution.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding the microsomal enzyme preparation.
-
Add testosterone to start the reaction and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer containing the steroids to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of DHT produced and the remaining testosterone.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots, or non-linear regression analysis.
-
Cell-Based Inhibition Assay
This assay assesses the inhibitor's activity in a more physiologically relevant cellular environment.
-
Cell Lines: Human cell lines endogenously expressing 5-alpha reductase isozymes (e.g., LNCaP cells for type 2, DU-145 cells for type 1) or cells engineered to overexpress a specific isozyme.
-
Materials:
-
Appropriate cell culture medium and supplements
-
Testosterone
-
Test inhibitor (e.g., this compound) and reference compounds
-
Solvents for steroid extraction (e.g., hexane, ethyl acetate)
-
Analytical system for steroid quantification (LC-MS/MS or ELISA).
-
-
Procedure:
-
Plate the cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere and grow to a desired confluency.
-
Remove the growth medium and replace it with a serum-free or charcoal-stripped serum medium containing various concentrations of the test inhibitor or reference compounds.
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 1-2 hours).
-
Add testosterone to the medium to initiate the conversion to DHT.
-
Incubate for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant and/or lyse the cells to extract the steroids.
-
Perform liquid-liquid extraction to isolate the steroids.
-
Quantify the amount of DHT produced.
-
-
Data Analysis:
-
Calculate the percentage of DHT production inhibition for each inhibitor concentration compared to a vehicle-treated control.
-
Determine the IC50 values as described for the biochemical assay.
-
Conclusion
This compound demonstrates potent inhibition of 5-alpha reductase, particularly the type 2 isozyme found in prostatic tissue. Its in vitro potency against this isozyme is comparable to that of finasteride. However, a comprehensive assessment of its isozyme specificity is currently limited by the lack of publicly available data on its inhibitory activity against the 5-alpha reductase type 1 isozyme. In contrast, finasteride is a well-established selective type 2 inhibitor, and dutasteride is a potent dual inhibitor of both isozymes.
For researchers and drug development professionals considering this compound, further investigation into its inhibitory profile against the type 1 isozyme is crucial to fully understand its therapeutic potential and potential side-effect profile compared to existing 5-alpha reductase inhibitors. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
Comparative Analysis of CGP-53153: Cross-Reactivity and Off-Target Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CGP-53153, a steroidal inhibitor of 5-alpha-reductase, alongside its main alternatives, finasteride (B1672673) and dutasteride (B1684494). Due to the limited publicly available experimental data on the specific off-target profile of this compound, this guide leverages comprehensive data from its competitors to infer potential cross-reactivity and guide off-target analysis strategies.
Introduction to this compound and its Alternatives
This compound is a known steroidal inhibitor of 5-alpha-reductase, an enzyme crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Its primary therapeutic target is implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. In the landscape of 5-alpha-reductase inhibitors, finasteride and dutasteride are the most well-characterized and widely used alternatives. Understanding the selectivity and potential off-target effects of these molecules is critical for assessing their therapeutic window and potential adverse effects.
Quantitative Analysis of On-Target Potency
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its key alternatives against their primary target, 5-alpha-reductase.
| Compound | Target Enzyme | IC50 (nM) | Species | Tissue/System | Reference |
| This compound | 5-alpha-reductase | 36 | Rat | Prostatic tissue | [Not Available] |
| 5-alpha-reductase | 262 | Human | Prostatic tissue | [Not Available] | |
| Finasteride | 5-alpha-reductase type II | ~5 | Human | Recombinant | [Not Available] |
| Dutasteride | 5-alpha-reductase type I | ~7 | Human | Recombinant | [Not Available] |
| 5-alpha-reductase type II | ~6 | Human | Recombinant | [Not Available] |
Off-Target and Cross-Reactivity Profiles of Alternatives
The off-target profiles of finasteride and dutasteride provide a basis for understanding potential unintended interactions of steroidal 5-alpha-reductase inhibitors.
Finasteride
A known off-target for finasteride is Phenylethanolamine N-methyltransferase (PNMT) , the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine. This interaction was identified through a multidisciplinary approach combining computational screening and in-vitro assays.
| Compound | Off-Target | Effect | Assay Type | Reference |
| Finasteride | PNMT | Inhibition | In-vitro enzymatic assay | [Not Available] |
Dutasteride
Dutasteride, being a dual inhibitor of both type I and type II 5-alpha-reductase, has a broader on-target profile than finasteride. While extensive public off-target data is limited, its potential for interacting with other steroid-binding proteins should be considered.
No specific, experimentally confirmed off-targets for dutasteride were identified in the public literature reviewed for this guide.
Mandatory Visualizations
Signaling Pathway of 5-alpha-reductase Inhibition
Figure 1: Simplified signaling pathway of 5-alpha-reductase and the inhibitory action of this compound.
Experimental Workflow for Off-Target Analysis using KinomeScan
Figure 2: A generalized workflow for identifying off-target kinase interactions using the KinomeScan platform.
Experimental Protocols
5-alpha-reductase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the inhibitory activity of a compound against 5-alpha-reductase.
Materials:
-
Rat liver or prostate microsomes (as a source of 5-alpha-reductase)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Phosphate (B84403) buffer (pH 6.5)
-
1N HCl (to stop the reaction)
-
Enzyme Immunoassay (EIA) kit for testosterone or Dihydrotestosterone (DHT) quantification
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a suspension of rat liver or prostate microsomes in a modified phosphate buffer (pH 6.5).
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the microsomal enzyme preparation with the test compound at various concentrations or vehicle (DMSO) for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone, to the pre-incubated mixture.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Quantification: Determine the amount of remaining testosterone or the amount of DHT produced using a specific EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context.
Materials:
-
Cultured cells expressing the potential off-target protein
-
Test compound (e.g., this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the potential off-target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the protein of interest. Detect with a secondary antibody and a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and suggests a direct binding interaction.
Conclusion and Recommendations
While this compound is a potent inhibitor of its primary target, 5-alpha-reductase, a comprehensive understanding of its off-target profile is crucial for its development as a therapeutic agent. The lack of publicly available cross-reactivity data for this compound necessitates a proactive approach to its evaluation.
Recommendations for further analysis of this compound:
-
Broad Kinase Profiling: A comprehensive screen, such as a KinomeScan, against a large panel of kinases is highly recommended to identify any potential off-target kinase interactions, which are a common source of off-target effects for small molecule inhibitors.
-
Cellular Thermal Shift Assay (CETSA): CETSA should be employed to confirm target engagement with 5-alpha-reductase in a cellular environment and to validate any potential off-target hits identified from broader screening assays.
-
Profiling against other Steroid-Metabolizing Enzymes: Given its steroidal structure, this compound should be screened against a panel of other reductases, dehydrogenases, and cytochromes P450 involved in steroid metabolism to assess its selectivity.
-
Comparative Analysis with Finasteride and Dutasteride: Direct, head-to-head in-vitro and in-vivo studies comparing the on- and off-target activities of this compound with finasteride and dutasteride would provide a clear picture of its relative selectivity and potential advantages or disadvantages.
By undertaking these recommended experimental analyses, a comprehensive cross-reactivity and off-target profile of this compound can be established, providing a solid foundation for its further preclinical and clinical development.
Unveiling the Anti-Proliferative Potential of CGP-53153 in Prostate Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5α-reductase inhibitor CGP-53153 with other alternatives in the context of its anti-proliferative effects on prostate cells. While direct in-vitro data on the effects of this compound on prostate cancer cell lines is limited in publicly available research, this document synthesizes existing in-vivo data for this compound and compares its mechanism of action with other well-studied 5α-reductase inhibitors, finasteride (B1672673) and dutasteride, for which in-vitro anti-proliferative data is available.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
This compound is a potent inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more biologically active dihydrotestosterone (B1667394) (DHT). DHT is a primary driver of prostate cell growth and proliferation through its interaction with the androgen receptor (AR). By inhibiting 5α-reductase, this compound effectively reduces intracellular levels of DHT, thereby attenuating AR signaling and leading to a decrease in prostate cell proliferation.
Below is a diagram illustrating the androgen receptor signaling pathway and the point of intervention for 5α-reductase inhibitors like this compound.
Comparative Data on Anti-Proliferative Effects
| Compound | Target | In Vitro 5α-Reductase Inhibition (IC50) | In Vitro Anti-Proliferative Effects on Prostate Cancer Cell Lines | Key Findings |
| This compound | 5α-Reductase | Rat Prostate: 36 nM | Data not available | Potent inhibitor of 5α-reductase in prostatic tissue. |
| Finasteride | 5α-Reductase (Type 2) | - | LNCaP: Dose-dependent inhibition of proliferation.[1] DU145: Significant reduction in cell growth at higher doses.[2] PC3: Increased proliferation at lower doses, no significant change at higher doses.[2] | Effects on cell proliferation are cell-line dependent. |
| Dutasteride | 5α-Reductase (Type 1 & 2) | - | LNCaP: Inhibition of androgen-induced proliferation and promotion of cell death.[3][4] | Dual inhibition of 5α-reductase isoforms shows significant anti-proliferative and pro-apoptotic effects. |
Experimental Protocols
A common method to assess the anti-proliferative effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
MTT Assay Protocol for Prostate Cancer Cells
-
Cell Seeding:
-
Prostate cancer cells (e.g., LNCaP, PC3, DU145) are harvested during their exponential growth phase.
-
Cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is carefully aspirated, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells. Control wells receive medium with the vehicle (solvent) at the same final concentration used for the compound dilutions.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control (vehicle-treated) cells.
-
The results are typically plotted as cell viability (%) versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
-
The following diagram outlines the general workflow for assessing the anti-proliferative effects of a compound using an in-vitro cell-based assay.
Conclusion
This compound is a potent inhibitor of 5α-reductase, a key enzyme in the androgen signaling pathway that drives prostate cell proliferation. While direct comparative data on its anti-proliferative effects on prostate cancer cell lines are lacking, its mechanism of action is well-established. By reducing the conversion of testosterone to the more potent DHT, this compound is expected to inhibit the growth of androgen-sensitive prostate cancer cells. Further in-vitro studies utilizing standardized proliferation assays, such as the MTT assay detailed in this guide, are necessary to quantify the direct anti-proliferative efficacy of this compound on various prostate cancer cell lines and to fully compare its potential with other 5α-reductase inhibitors like finasteride and dutasteride. This would provide valuable data for researchers and drug development professionals in the field of prostate cancer therapeutics.
References
- 1. Ginkgetin inhibits the growth of DU-145 prostate cancer cells through inhibition of signal transducer and activator of transcription 3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of prostate cancer proliferation by interference with SONIC HEDGEHOG-GLI1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of a prostatic cell-derived activity on the human androgen-dependent prostatic carcinoma cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibition of DU-145 prostate cancer cells by a Bcl-2 antisense oligonucleotide is enhanced by N-(2-hydroxyphenyl)all-trans retinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGP-53153 and Finasteride: Evaluating Long-Term Efficacy
A comprehensive review of the available data on the 5α-reductase inhibitors CGP-53153 and finasteride (B1672673) reveals a significant disparity in the evidence for their long-term efficacy. While finasteride has been extensively studied in long-term human clinical trials for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA), data for this compound is limited to preclinical studies with no evidence of progression to long-term clinical evaluation in humans.
This guide provides a detailed comparison of the two compounds, summarizing the available experimental data, outlining experimental protocols, and visualizing the underlying mechanism of action. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the current state of knowledge for both molecules.
Mechanism of Action: Targeting Androgen Conversion
Both this compound and finasteride are inhibitors of 5α-reductase, a critical enzyme in androgen metabolism. This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By inhibiting 5α-reductase, these compounds effectively reduce DHT levels, thereby mitigating its effects on target tissues such as the prostate gland and hair follicles.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound and finasteride. It is crucial to note the difference in the nature of the data: preclinical for this compound versus long-term clinical for finasteride.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Model | Dosage | Duration | Outcome | Citation |
| Prostate Growth Inhibition | Rat | Testosterone-induced prostate growth | 0.01 mg/kg (oral) | 4 days | 25% reduction in prostate growth (ED25) | [1] |
| Prostate Weight Reduction | Rat | Normal adult males | 3 mg/kg & 10 mg/kg (oral) | 14 days | 31% and 37% reduction, respectively | [1] |
| Prostate Volume Reduction | Dog | Normal aged males | 5 mg/kg (oral) | 12 weeks | Equally potent to finasteride in reducing prostate volume | [1] |
Table 2: Long-Term Clinical Efficacy of Finasteride
| Indication | Study Design | Dosage | Duration | Key Efficacy Endpoints | Outcome | Citation |
| Benign Prostatic Hyperplasia | Phase III, placebo-controlled, open-label extension | 5 mg/day | 6 years | - Mean quasi-AUA Symptom Score- Median Prostate Volume- Mean Maximal Urinary Flow Rate | - 4.0 point improvement- 24% decrease- 2.9 mL/s increase | [1][2] |
| Benign Prostatic Hyperplasia | Double-blind, placebo-controlled, multicenter | 5 mg/day | 2 years | - Risk of Acute Urinary Retention- Risk of Surgery | - 57% reduction- 40% reduction | [3] |
| Androgenetic Alopecia | Phase III, placebo-controlled, extension studies | 1 mg/day | 5 years | - Hair Counts- Patient and Investigator Assessments- Panel Review of Photographs | - Durable improvements in scalp hair- Slowed progression of hair loss | [4] |
| Androgenetic Alopecia | 10-year follow-up study | 1 mg/day | 10 years | - Hair Growth Assessment | - 86% of men benefited from treatment- Efficacy did not reduce over time for the majority | [5] |
| Androgenetic Alopecia | Two 1-year trials with 2-year extension | 1 mg/day | 2 years | - Scalp Hair Counts (1-inch diameter area) | - Increase of 107 hairs at 1 year and 138 hairs at 2 years vs. placebo | [6] |
Experimental Protocols
This compound (Preclinical Studies)
A key in vivo study protocol involved juvenile castrated male rats treated with testosterone propionate (B1217596) to induce prostate growth.[1] this compound was administered orally at various doses for four days, and the inhibition of prostate growth was assessed.[1] Another protocol used normal adult male rats who received daily oral doses of this compound for 14 days, after which prostate weight was measured.[1] For the canine study, normal 6-9-year-old male dogs were treated orally once daily for 12 weeks, with prostate volume monitored via magnetic resonance imaging.[1]
Finasteride (Long-Term Clinical Trials)
The long-term efficacy of finasteride has been established through multiple large-scale, randomized, placebo-controlled clinical trials with long-term extensions. For BPH, the North American and International Phase III trials enrolled symptomatic men with enlarged prostates.[1][2] The initial 1-year placebo-controlled study was followed by a 5-year open-label extension.[1][2] Efficacy was assessed through measures such as the American Urological Association (AUA) symptom score, prostate volume, and maximal urinary flow rate.[1][2]
For AGA, multinational Phase III trials randomized men with male pattern hair loss to receive finasteride or placebo.[4] These were followed by up to four 1-year, placebo-controlled extension studies.[4] Efficacy was evaluated by hair counts, patient and investigator assessments, and expert panel review of clinical photographs.[4] A 10-year follow-up study also tracked hair growth in men treated with finasteride.[5]
Conclusion: A Tale of Two Development Paths
The comparison between this compound and finasteride highlights a critical aspect of drug development: the transition from promising preclinical data to established long-term clinical efficacy. While preclinical studies suggested that this compound was a potent 5α-reductase inhibitor, with comparable or even superior activity to finasteride in some animal models, the absence of publicly available data on its further development, particularly long-term clinical trials, is a significant limitation.
In stark contrast, finasteride has a well-documented history of long-term use, supported by extensive clinical data demonstrating its sustained efficacy and safety in the management of both BPH and AGA. For researchers and drug development professionals, the case of this compound serves as a reminder that preclinical potency does not always translate to clinical success or even progression through the development pipeline. Finasteride, on the other hand, stands as a benchmark for a 5α-reductase inhibitor with proven long-term clinical utility. Any future evaluation of new compounds in this class will inevitably be compared against the robust, long-term data established for finasteride.
References
- 1. Long-term 6-year experience with finasteride in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term effects of finasteride in patients with benign prostatic hyperplasia: a double-blind, placebo-controlled, multicenter study. PROWESS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term (5-year) multinational experience with finasteride 1 mg in the treatment of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bernsteinmedical.com [bernsteinmedical.com]
- 6. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of CGP-53153 Research: A Comparative Analysis with Established 5-Alpha Reductase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published research findings on CGP-53153, a steroidal inhibitor of 5-alpha reductase. Due to a lack of independent validation studies for this compound, this guide compares the initial findings with the extensively studied and clinically approved 5-alpha reductase inhibitors, finasteride (B1672673) and dutasteride (B1684494). The information is presented to aid in the objective evaluation of its potential.
Comparative Efficacy of 5-Alpha Reductase Inhibitors
The primary mechanism of action for this compound, finasteride, and dutasteride is the inhibition of 5-alpha reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). The following table summarizes the available quantitative data on the inhibitory activity of these compounds. It is important to note that the data for this compound originates from a single primary publication.
| Compound | Target | IC50 (Rat Prostate) | IC50 (Human Prostate) | Additional Efficacy Data |
| This compound | 5-Alpha Reductase | 36 nM[1][2] | 262 nM[1] | ED25 of 0.01 mg/kg for reducing T-propionate-mediated prostate growth in rats.[2] At 3 and 10 mg/kg, significantly reduced prostate weight in rats by 31% and 37% respectively.[1][2] |
| Finasteride | 5-Alpha Reductase (Type II) | 11 nM[2] | - | ED25 of 0.1 mg/kg for reducing T-propionate-mediated prostate growth in rats.[2] A 10 mg/kg dose did not significantly reduce prostate weight in rats.[2] |
| Dutasteride | 5-Alpha Reductase (Type I & II) | - | - | Known to be more potent than finasteride in inhibiting both isoforms of 5-alpha reductase.[3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of 5-alpha reductase in the androgen signaling pathway and the mechanism by which inhibitors like this compound, finasteride, and dutasteride exert their effects.
Caption: Inhibition of Testosterone to DHT Conversion.
Experimental Protocols
The following are summaries of key experimental methodologies cited in the research of 5-alpha reductase inhibitors.
In Vitro 5-Alpha Reductase Inhibition Assay
-
Objective: To determine the in vitro potency of a compound in inhibiting the 5-alpha reductase enzyme.
-
Methodology:
-
Enzyme Source: Microsomal fractions are prepared from rat or human prostatic tissue.
-
Substrate: Radiolabeled testosterone is used as the substrate.
-
Incubation: The enzyme preparation is incubated with the substrate and varying concentrations of the inhibitor (e.g., this compound, finasteride).
-
Extraction: After incubation, steroids are extracted from the reaction mixture.
-
Analysis: The conversion of testosterone to dihydrotestosterone is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of DHT formation is calculated as the IC50 value.
-
In Vivo Models for Prostate Growth Inhibition
-
Objective: To assess the in vivo efficacy of a 5-alpha reductase inhibitor in reducing prostate growth.
-
Hershberger Assay (Rat Model):
-
Animals: Immature, castrated male rats are used.
-
Treatment: Animals are treated with testosterone propionate (B1217596) to stimulate prostate growth, with or without the oral administration of the test compound (e.g., this compound, finasteride).
-
Duration: The treatment is typically carried out for a period of 4 to 14 days.[2]
-
Endpoint: At the end of the study, the animals are euthanized, and the ventral prostate is excised and weighed. The reduction in prostate weight compared to the testosterone-treated control group indicates the efficacy of the inhibitor.
-
-
Dog Model:
-
Animals: Aged male dogs with benign prostatic hyperplasia (BPH) are often used as they naturally develop the condition.
-
Treatment: The dogs are treated orally with the test compound over a longer duration, for instance, 12 weeks.[2]
-
Endpoint: Prostate volume is monitored non-invasively using imaging techniques like MRI or ultrasound at regular intervals during the treatment and a follow-up period.
-
Experimental Workflow for Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel 5-alpha reductase inhibitor.
Caption: Preclinical Evaluation Workflow.
Conclusion
The initial research on this compound suggests its potential as a potent inhibitor of 5-alpha reductase, with in vitro and in vivo data comparable to or, in some models, exceeding that of finasteride. However, the absence of independent, peer-reviewed studies validating these findings is a significant limitation. For researchers and drug development professionals, the data on finasteride and dutasteride, backed by numerous clinical trials and extensive use, provide a robust benchmark for the evaluation of new chemical entities in this class. Further independent investigation into the efficacy and safety profile of this compound is necessary to substantiate the initial claims and warrant its consideration as a viable alternative to established therapies.
References
Safety Operating Guide
Prudent Disposal of CGP-53153: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for CGP-53153 containing detailed disposal procedures is not publicly available. The following guidance is based on established best practices for the disposal of potent, non-acutely hazardous chemical compounds in a research laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
This compound is a steroidal inhibitor of 5-alpha reductase, and as with any biologically active research compound, proper handling and disposal are paramount to ensure personnel safety and environmental protection.[1] This guide provides a procedural framework for the safe management and disposal of this compound waste streams.
Inferred Hazard and Safety Profile
While a specific SDS is unavailable, the general safety precautions for handling laboratory chemicals of this nature should be strictly followed. Personal Protective Equipment (PPE) is mandatory.
| Safety Consideration | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. | To prevent skin and eye contact with the compound.[2][3] |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of any dust or aerosols.[2][4] |
| Spill Management | Absorb spills with an inert material (e.g., sand or vermiculite), collect in a sealed container, and treat as chemical waste. | To contain the compound and prevent environmental release.[2][5] |
| First Aid: Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. | To minimize absorption of the chemical.[2][5] |
| First Aid: Eye Contact | Rinse cautiously with water for at least 15 minutes. | To flush the chemical from the eyes and prevent damage.[2][5] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | To prevent further internal exposure.[2][5] |
Experimental Workflow for Waste Disposal
The proper disposal of this compound requires careful segregation of waste streams. The following workflow outlines the necessary steps for managing different types of waste generated during research activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Detailed Disposal Protocols
The primary method for disposing of this compound and its contaminated materials is through an approved hazardous waste disposal facility.[6] Never dispose of this compound down the drain or in regular trash.[7]
1. Unused or Expired Neat Compound:
-
Step 1: Keep the compound in its original, tightly sealed container if possible.
-
Step 2: If the original container is compromised, transfer the material to a new, compatible, and sealable container suitable for solid waste.
-
Step 3: Affix a hazardous waste label to the container. Clearly write "this compound" and any other relevant chemical information.
-
Step 4: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
2. Contaminated Solid Waste: This category includes items such as gloves, pipette tips, weigh boats, and absorbent paper that have come into direct contact with this compound.
-
Step 1: Collect all contaminated solid waste in a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.
-
Step 2: Ensure the container is clearly labeled as "Hazardous Waste."
-
Step 3: List "this compound" and any other chemical contaminants on the waste label.
-
Step 4: When the container is full, seal the bag and the container lid securely.
-
Step 5: Store in the satellite accumulation area for EHS pickup.
3. Contaminated Liquid Waste: This includes solutions containing this compound, such as stock solutions, experimental buffers, or solvent rinses.
-
Step 1: Collect all liquid waste containing this compound in a designated, sealable, and chemically compatible waste container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Step 2: Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste in separate containers.
-
Step 3: Affix a hazardous waste label to the container.
-
Step 4: On the label, list all chemical components of the liquid waste, including solvents and buffers, with their approximate concentrations or percentages. Ensure the total percentage adds up to 100%.
-
Step 5: Keep the container tightly sealed when not in use. Store it in secondary containment within the satellite accumulation area to prevent spills.
-
Step 6: Arrange for disposal through your institution's EHS department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CGP-53153
For research use only. Not for human or veterinary use.
Hazard Identification and Personal Protective Equipment (PPE)
Potent small molecule inhibitors like CGP-53153 should be handled with a high degree of caution. A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and ensuring the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or certificate of analysis.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be tightly sealed and clearly labeled.[1]
2. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[2][3]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to prevent the generation of dust.[2]
-
Dissolution: Slowly add the appropriate solvent to the vial containing the solid this compound. Cap the vial securely and use a vortex or sonicator as needed to ensure complete dissolution.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
3. Spill Management: In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don the appropriate PPE, including a respirator, double gloves, a lab coat, and chemical splash goggles.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.
-
Collection: Carefully collect the contained material and any contaminated items into a designated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
